AS-604850
Description
Properties
IUPAC Name |
(5Z)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLVNYDXMUGOFI-YWEYNIOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C\3/C(=O)NC(=O)S3)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018069 | |
| Record name | (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287781-75-2, 648449-76-7 | |
| Record name | (5Z)-5-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,2-Difluoro-benzo[1,3]dioxol-5-ylmethylene)-thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
AS-604850: A Technical Guide to its Mechanism of Action as a PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-604850 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and therapeutic potential. Quantitative data from various studies are summarized, and key experimental methodologies are described. Signaling pathway and experimental workflow visualizations are provided to facilitate a deeper understanding of its function.
Core Mechanism of Action: Selective PI3Kγ Inhibition
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1][2] This means it binds to the ATP-binding pocket of the PI3Kγ enzyme, preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably Akt (also known as Protein Kinase B or PKB). By blocking PIP3 production, this compound effectively dampens the entire PI3Kγ signaling cascade.
The inhibitory activity of this compound is highly selective for the γ isoform of PI3K. It demonstrates significantly lower potency against other Class I PI3K isoforms (α, β, and δ), making it a valuable tool for dissecting the specific roles of PI3Kγ in various physiological and pathological processes.[1][2][3] This isoform selectivity is crucial for minimizing off-target effects and enhancing its therapeutic index.
Quantitative Data: Inhibitory Potency and Selectivity
The following table summarizes the key quantitative parameters that define the inhibitory activity of this compound against different PI3K isoforms.
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Reference |
| IC50 | 0.25 µM | 4.5 µM | > 20 µM | > 20 µM | |
| Ki | 0.18 µM | - | - | - | |
| Selectivity | - | 18-fold over PI3Kα | > 30-fold over PI3Kβ | > 30-fold over PI3Kδ |
-
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
-
Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme.
Signaling Pathway Inhibition
This compound's primary mechanism involves the disruption of the PI3Kγ signaling pathway, which is typically activated by G-protein coupled receptors (GPCRs) in response to stimuli like chemokines. The diagram below illustrates this pathway and the point of inhibition by this compound.
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
As depicted, the activation of GPCRs leads to the dissociation of G protein subunits, with the Gβγ dimer recruiting PI3Kγ to the plasma membrane. PI3Kγ then phosphorylates PIP2 to generate PIP3. This compound directly inhibits PI3Kγ, preventing this conversion and subsequent downstream signaling through Akt and other effectors. This ultimately blocks cellular responses such as chemotaxis, inflammation, and cell survival.
Key Experimental Evidence and Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experiments.
In Vitro Kinase Assay
Objective: To determine the inhibitory potency (IC50) of this compound on PI3K isoforms.
Protocol Outline:
-
Enzyme Incubation: Recombinant human PI3Kγ (and other isoforms) is incubated with a kinase buffer containing MgCl2, DTT, and ATP (including radiolabeled γ-[33P]ATP).
-
Substrate Addition: Lipid vesicles containing the PI3K substrate, PtdIns (phosphatidylinositol), are added to the reaction mixture.
-
Inhibitor Treatment: this compound is added at varying concentrations.
-
Reaction Termination: The kinase reaction is allowed to proceed for a set time at room temperature and then terminated.
-
Lipid Extraction and Detection: The radiolabeled product (PtdIns(3)P) is extracted and quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Assays: Inhibition of Akt/PKB Phosphorylation
Objective: To assess the ability of this compound to inhibit PI3Kγ signaling in a cellular context.
Protocol Outline:
-
Cell Culture: A relevant cell line, such as RAW 264.7 mouse macrophages, is cultured.
-
Stimulation: Cells are stimulated with a GPCR agonist known to activate PI3Kγ, such as C5a or MCP-1.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound before stimulation.
-
Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Detection and Analysis: The levels of p-Akt are normalized to total Akt and compared between treated and untreated cells to determine the inhibitory effect of this compound.
In Vivo Models: Anti-inflammatory Effects
Objective: To evaluate the therapeutic efficacy of this compound in animal models of inflammation.
Protocol Outline (e.g., Thioglycollate-induced Peritonitis):
-
Animal Model: Mice are used for this model of acute inflammation.
-
Inhibitor Administration: this compound is administered orally at a specific dose (e.g., 10 mg/kg).
-
Induction of Peritonitis: An inflammatory agent, such as thioglycollate, is injected into the peritoneal cavity.
-
Leukocyte Recruitment Analysis: After a specific time, the peritoneal cavity is lavaged, and the recruited leukocytes (e.g., neutrophils) are collected.
-
Cell Counting: The number of recruited cells is quantified using a hemocytometer or flow cytometry.
-
Data Comparison: The number of recruited cells in the this compound-treated group is compared to a vehicle-treated control group to determine the extent of inflammation reduction.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a PI3Kγ inhibitor like this compound.
Caption: A generalized experimental workflow for inhibitor characterization.
Therapeutic Implications and Future Directions
The selective inhibition of PI3Kγ by this compound has demonstrated therapeutic potential in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. By specifically targeting the γ isoform, which is predominantly expressed in leukocytes, this compound can modulate immune cell trafficking and activation with potentially fewer side effects compared to pan-PI3K inhibitors.
Future research will likely focus on further optimizing the selectivity and pharmacokinetic properties of PI3Kγ inhibitors, exploring their efficacy in a broader range of diseases, and identifying potential combination therapies to enhance their therapeutic benefit. The continued use of this compound as a research tool will be invaluable in further dissecting the complex roles of PI3Kγ in health and disease.
References
AS-604850: A Technical Guide to the Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of AS-604850, a selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. It details the inhibitor's mechanism of action, pharmacological properties, and its effects in various preclinical models. This guide is intended to serve as a resource for professionals engaged in immunology, inflammation, and oncology research and development.
Introduction: The Role of PI3Kγ in Cellular Signaling
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1][2][3] PI3Ks are divided into three classes; Class I PI3Ks are heterodimeric enzymes responsible for converting phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[1] This second messenger, PIP3, recruits and activates downstream effector proteins such as Akt (also known as Protein Kinase B, PKB) and the mechanistic target of rapamycin (mTOR), initiating a cascade of signaling events.[1]
While the Class IA isoforms (p110α, p110β, p110δ) are typically activated by receptor tyrosine kinases (RTKs), the sole Class IB member, p110γ (PI3Kγ), is primarily activated by G-protein-coupled receptors (GPCRs). The expression of PI3Kγ is largely restricted to the hematopoietic system, making it a key regulator of immune and inflammatory responses. Its involvement in chemokine-mediated signaling pathways makes it crucial for the migration and activation of various inflammatory cells, including neutrophils, macrophages, and lymphocytes. Consequently, PI3Kγ has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.
This compound: Mechanism of Action and Selectivity
This compound is a potent, selective, and ATP-competitive inhibitor of the PI3Kγ isoform. By competing with ATP for the binding site on the p110γ catalytic subunit, this compound effectively blocks the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling. Its selectivity for the gamma isoform is a key characteristic, allowing for targeted modulation of immune cell function with potentially fewer off-target effects compared to pan-PI3K inhibitors.
The inhibitory activity and isoform selectivity of this compound have been quantified in various biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Parameter | PI3Kγ | PI3Kα | PI3Kβ | PI3Kδ | Selectivity (Fold vs. γ) | Reference |
|---|---|---|---|---|---|---|
| IC₅₀ | 0.25 µM | 4.5 µM | >20 µM | >20 µM | 18-fold (vs. α), >80-fold (vs. β, δ) |
| Kᵢ | 0.18 µM | - | - | - | - | |
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Stimulus | IC₅₀ | Reference |
|---|---|---|---|---|
| PKB/Akt Phosphorylation | RAW264 Macrophages | C5a | 10 µM |
| Chemotaxis | Pik3cg+/+ Monocytes | MCP-1 | 21 µM | |
Preclinical Pharmacology: In Vivo Efficacy
The therapeutic potential of this compound has been demonstrated in several preclinical models of inflammatory disease. Oral administration of the compound has been shown to effectively reduce immune cell recruitment and ameliorate disease symptoms.
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect Measured | Administration | Dosage | Efficacy | Reference |
|---|---|---|---|---|---|
| RANTES-induced Peritonitis | Neutrophil Recruitment | Oral | - | ED₅₀ = 42.4 mg/kg | |
| Thioglycollate-induced Peritonitis | Neutrophil Recruitment | Oral | 10 mg/kg | 31% reduction | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Clinical Score | Subcutaneous | 7.5 mg/kg/day | Significant reduction in symptoms |
| Collagen-Induced Arthritis (CIA) | Joint Inflammation | - | - | Ameliorated joint inflammation and damage | |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.
This biochemical assay measures the direct inhibitory effect of this compound on PI3Kγ enzymatic activity.
-
Enzyme and Substrate Preparation : Recombinant human PI3Kγ (100 ng) is used as the enzyme source. Lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer) serve as the substrate.
-
Reaction Mixture : The enzyme and lipid vesicles are incubated in a kinase buffer containing 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, and 0.1% Na Cholate.
-
Initiation of Reaction : The reaction is initiated by adding 15 µM ATP mixed with γ-[³³P]ATP (100 nCi).
-
Inhibitor Addition : this compound, dissolved in DMSO, or DMSO alone (vehicle control) is added to the reaction mixture at various concentrations.
-
Incubation : The reaction is incubated at room temperature.
-
Termination and Detection : The reaction is stopped, and the radiolabeled product (PIP3) is separated and quantified using standard chromatography and scintillation counting techniques to determine the level of inhibition.
This cellular assay assesses the ability of this compound to block the migration of immune cells towards a chemoattractant.
-
Cell Isolation : Primary monocytes are isolated from the bone marrow of Pik3cg+/+ (wild-type) or Pik3cg-/- (knockout) mice.
-
Assay Setup : A Boyden chamber or a similar migration assay system is used. The lower chamber is filled with media containing the chemoattractant Monocyte Chemoattractant Protein-1 (MCP-1) at 10⁻⁹ M.
-
Cell Treatment : Isolated monocytes are pre-incubated with varying concentrations of this compound or vehicle (DMSO).
-
Migration : The treated cells are placed in the upper chamber and allowed to migrate through a porous membrane towards the chemoattractant for a defined period.
-
Quantification : The number of cells that have migrated to the lower chamber is quantified by microscopy or flow cytometry. The IC₅₀ is calculated as the concentration of this compound that inhibits 50% of the cell migration observed in the vehicle control.
This in vivo model evaluates the effect of this compound on acute inflammation and leukocyte recruitment.
-
Animal Model : Balb/C or C3H mice are used.
-
Inhibitor Administration : this compound is administered via oral gavage at doses ranging from 10-100 mg/kg. A control group receives the vehicle.
-
Induction of Peritonitis : A sterile inflammatory agent, such as RANTES/CCL5 or thioglycollate, is injected into the peritoneal cavity of the mice to induce neutrophil recruitment.
-
Cell Recruitment Analysis : After a specific time (e.g., 4-5 hours), the mice are euthanized, and the peritoneal cavity is washed with PBS to collect the recruited leukocytes.
-
Quantification : The total number of recruited cells, specifically neutrophils, is determined using a cell counter or flow cytometry. The efficacy of this compound is expressed as the percentage reduction in neutrophil recruitment compared to the vehicle-treated group, and an ED₅₀ value is calculated.
Visualizing the Molecular and Functional Context
Diagrams are provided to illustrate the signaling pathways and experimental logic associated with this compound.
Caption: The PI3Kγ signaling pathway initiated by GPCR activation.
Caption: Workflow for the in vitro PI3Kγ biochemical kinase assay.
References
- 1. The role of PI3Kγ in the immune system: new insights and translational implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Phosphoinositide 3-Kinase Signaling in the Tumor Microenvironment: What Do We Need to Consider When Treating Chronic Lymphocytic Leukemia With PI3K Inhibitors? [frontiersin.org]
- 3. The role of PI3K in immune cells | Scilit [scilit.com]
AS-604850: A Technical Guide to a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-604850 is a potent and selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This document provides a comprehensive overview of the discovery, history, and key technical data related to this compound. It includes a summary of its inhibitory activity, selectivity profile, and effects in various in vitro and in vivo models. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to support further research and development efforts.
Discovery and History
The discovery of this compound emerged from research efforts focused on identifying isoform-selective PI3K inhibitors for the treatment of inflammatory and autoimmune diseases. The γ-isoform of PI3K is predominantly expressed in leukocytes and plays a crucial role in immune cell signaling, making it an attractive therapeutic target.
While the seminal 2005 paper by Camps et al. in Nature Medicine focused on the related compound AS-605240 in mouse models of rheumatoid arthritis, it laid the groundwork for understanding the therapeutic potential of selective PI3Kγ inhibition. This compound was developed as part of this broader effort to generate potent and selective PI3Kγ inhibitors. The core strategy involved targeting the ATP-binding site of the PI3Kγ enzyme to achieve competitive inhibition. Through structure-activity relationship (SAR) studies, researchers optimized the chemical scaffold to enhance potency and selectivity against the γ-isoform over other class I PI3K isoforms (α, β, and δ).
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of PI3Kγ.[1][2] By binding to the ATP pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream signaling proteins, most notably protein kinase B (PKB/Akt). The inhibition of this pathway by this compound disrupts various cellular functions in immune cells, including chemotaxis, proliferation, and activation.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Parameter | Value | Reference |
| PI3Kγ IC50 | 0.25 µM (250 nM) | [1][2] |
| PI3Kγ Ki | 0.18 µM | [1] |
| PI3Kα IC50 | 4.5 µM | |
| PI3Kβ IC50 | > 20 µM | |
| PI3Kδ IC50 | > 20 µM | |
| Selectivity (PI3Kγ vs PI3Kα) | ~18-fold | |
| Selectivity (PI3Kγ vs PI3Kβ/δ) | > 30-fold |
Table 2: Cellular Activity
| Assay | Cell Type | Stimulus | IC50 | Reference |
| PKB/Akt Phosphorylation | RAW264.7 Macrophages | C5a | 10 µM | |
| Chemotaxis | Pik3cg+/+ Monocytes | MCP-1 | 21 µM |
Table 3: In Vivo Efficacy
| Model | Species | Endpoint | ED50 | Reference |
| RANTES-induced Peritoneal Neutrophil Recruitment | Mouse | Neutrophil Reduction | 42.4 mg/kg | |
| Thioglycollate-induced Peritonitis | Mouse | Neutrophil Reduction (at 10 mg/kg) | 31% reduction |
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant PI3Kγ.
Materials:
-
Human recombinant PI3Kγ enzyme
-
Kinase buffer (10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Na Cholate)
-
ATP solution (15 µM final concentration) with γ-[33P]ATP
-
Lipid vesicles (18 µM PtdIns and 250 µM PtdSer final concentrations)
-
This compound (or other test compounds) dissolved in DMSO
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing 100 ng of human PI3Kγ in kinase buffer.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding the lipid vesicles and ATP solution.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 250 µg of Neomycin-coated SPA beads. The beads bind to the phosphorylated lipid product.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.
Cellular Chemotaxis Assay
Objective: To evaluate the effect of this compound on monocyte chemotaxis.
Materials:
-
Primary monocytes isolated from Pik3cg+/+ mice
-
Chemotaxis chambers (e.g., Transwell plates) with a permeable membrane (e.g., 5 µm pore size)
-
Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)
-
This compound dissolved in DMSO
-
Cell culture medium
-
Cell counting solution (e.g., Trypan Blue)
-
Microplate reader or microscope for cell quantification
Procedure:
-
Isolate primary monocytes from the bone marrow or peripheral blood of Pik3cg+/+ mice.
-
Pre-incubate the monocytes with various concentrations of this compound (or DMSO control) for a specified time (e.g., 15 minutes).
-
Add the chemoattractant (MCP-1) to the lower chamber of the chemotaxis plate.
-
Place the Transwell insert into the lower chamber.
-
Add the pre-treated monocytes to the upper chamber (the Transwell insert).
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber by staining and counting under a microscope or by using a fluorescent dye and a plate reader.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound formulated for subcutaneous injection (e.g., in DMSO)
-
Vehicle control (DMSO)
-
Clinical scoring system for EAE
Procedure:
-
Induce EAE in C57BL/6 mice by subcutaneous immunization with an emulsion of MOG35-55 peptide in CFA.
-
Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
-
Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Once clinical signs appear, begin daily subcutaneous administration of this compound (e.g., 7.5 mg/kg/day) or vehicle control.
-
Continue treatment for a defined period (e.g., 7 or 14 days).
-
Record the clinical scores for each mouse throughout the experiment.
-
At the end of the study, mice can be euthanized, and spinal cord tissue can be collected for histological analysis (e.g., to assess immune cell infiltration and demyelination).
-
Compare the clinical scores and histological findings between the this compound-treated and vehicle-treated groups to evaluate the therapeutic effect.
Visualizations
Signaling Pathway
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the In Vitro PI3Kγ Kinase Assay.
Experimental Workflow: EAE In Vivo Model
Caption: Workflow for the In Vivo EAE Model.
References
AS-604850: A Technical Guide to a Selective PI3Kγ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of AS-604850, a potent and selective inhibitor of the γ isoform of phosphoinositide 3-kinase (PI3K). This document details its mechanism of action, key experimental data, and comprehensive protocols for relevant in vitro and in vivo assays.
Chemical Structure and Properties
This compound, with the IUPAC name 5-(2,2-Difluoro-benzo[1][2]dioxol-5-ylmethylene)-thiazolidine-2,4-dione, is a small molecule inhibitor belonging to the thiazolidinedione class.[2] Its chemical structure is characterized by a difluorinated benzodioxole moiety linked to a thiazolidine-2,4-dione ring.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₅F₂NO₄S | [2][3] |
| Molecular Weight | 285.22 g/mol | |
| CAS Number | 648449-76-7 | |
| Appearance | Off-white solid | |
| Solubility | >10 mg/mL in DMSO | |
| SMILES | C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F | |
| Storage | Store at -20°C as a powder |
Biological Properties and Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of PI3Kγ. PI3Kγ is a key enzyme in the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, proliferation, survival, and migration. By inhibiting PI3Kγ, this compound effectively blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream signaling cascades, including the phosphorylation of Akt (also known as Protein Kinase B or PKB).
The inhibitory activity of this compound is highly selective for the γ isoform of PI3K, as demonstrated by its half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against various PI3K isoforms.
| PI3K Isoform | IC50 (µM) | Ki (µM) | Selectivity vs. PI3Kγ | Reference |
| PI3Kγ | 0.25 | 0.18 | - | |
| PI3Kα | 4.5 | - | 18-fold | |
| PI3Kβ | >20 | - | >80-fold | |
| PI3Kδ | >20 | - | >80-fold |
This selectivity makes this compound a valuable tool for studying the specific roles of PI3Kγ in various physiological and pathological processes, particularly in inflammation and autoimmune diseases.
Figure 1: PI3K/Akt signaling pathway and inhibition by this compound.
Key Experimental Data
The efficacy of this compound has been demonstrated in various in vitro and in vivo models.
| Assay Type | Model System | Key Findings | Reference |
| In Vitro Kinase Assay | Recombinant human PI3Kγ | Potent inhibition with an IC50 of 250 nM. | |
| Cell-Based Assay | RAW264.7 mouse macrophages | Inhibition of C5a-mediated PKB phosphorylation with an IC50 of 10 µM. | |
| Chemotaxis Assay | Primary mouse monocytes | Inhibition of MCP-1-mediated chemotaxis with an IC50 of 21 µM. | |
| In Vivo Peritonitis Model | C3H mice | Reduction of RANTES-induced peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg. | |
| In Vivo Peritonitis Model | C3H mice | 31% reduction of neutrophil recruitment in the thioglycollate-induced peritonitis model at 10 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro PI3Kγ Kinase Assay
This protocol describes a scintillation proximity assay (SPA) to measure the kinase activity of PI3Kγ and its inhibition by this compound.
Materials:
-
Recombinant human PI3Kγ
-
This compound
-
Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1 mM Na₃VO₄)
-
Lipid Vesicles (Phosphatidylinositol (PI) and Phosphatidylserine (PS) in a 1:1 ratio)
-
[γ-³³P]ATP
-
Neomycin-coated SPA beads
-
Microplate scintilation counter
Methodology:
-
Prepare a reaction mixture containing 100 ng of recombinant human PI3Kγ in kinase buffer.
-
Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Initiate the kinase reaction by adding lipid vesicles and [γ-³³P]ATP.
-
Incubate the reaction at room temperature for 30 minutes.
-
Stop the reaction by adding neomycin-coated SPA beads.
-
Incubate for 15 minutes to allow the radiolabeled product to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
References
AS-604850 (CAS 648449-76-7): An In-depth Technical Guide for Researchers
Abstract
AS-604850, with CAS number 648449-76-7, is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and inflammation research.
Introduction
This compound, chemically known as 5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione, is a small molecule inhibitor targeting the p110γ catalytic subunit of PI3K.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[3][4] The γ isoform of PI3K is predominantly expressed in leukocytes and plays a crucial role in mediating inflammatory and immune responses.[5] Consequently, selective inhibitors of PI3Kγ like this compound are valuable tools for investigating the role of this enzyme in various inflammatory and autoimmune diseases and hold potential as therapeutic agents.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 648449-76-7 | |
| Molecular Formula | C₁₁H₅F₂NO₄S | |
| Molecular Weight | 285.2 g/mol | |
| Formal Name | 5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylene]-2,4-thiazolidinedione |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of PI3Kγ, meaning it binds to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The generation of PIP3 is a critical step in the activation of downstream signaling cascades, most notably the Akt (also known as Protein Kinase B or PKB) pathway.
Activated Akt proceeds to phosphorylate a multitude of downstream targets, which are involved in regulating cellular processes that are central to the inflammatory response, such as cell survival, proliferation, and migration. By inhibiting PI3Kγ, this compound effectively dampens these downstream signals in leukocytes, leading to a reduction in the inflammatory response.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates high selectivity for the γ isoform of PI3K over other Class I isoforms.
| Target | IC₅₀ | Kᵢ | Selectivity Fold (vs. PI3Kγ) | Reference |
| PI3Kγ | 0.25 µM | 0.18 µM | - | |
| PI3Kα | 4.5 µM | - | 18-fold | |
| PI3Kβ | >20 µM | - | >30-fold | |
| PI3Kδ | >20 µM | - | >30-fold |
Cellular Activity
| Assay | Cell Type | Stimulant | IC₅₀ / Effect | Reference |
| PKB/Akt Phosphorylation | RAW264.7 Macrophages | C5a | 10 µM | |
| PKB/Akt Phosphorylation | Primary Mouse Monocytes | MCP-1 | Concentration-dependent inhibition (0-30 µM) | |
| Chemotaxis | Primary Mouse Monocytes | MCP-1 | 21 µM | |
| Chemotaxis | EoL-1 cells and blood eosinophils | Platelet-activating factor (PAF) | Concentration-dependent suppression |
In Vivo Efficacy
| Animal Model | Effect | ED₅₀ / Dosage | Reference |
| RANTES-induced Peritoneal Neutrophil Recruitment | Reduction of neutrophil recruitment | 42.4 mg/kg (oral) | |
| Thioglycollate-induced Peritonitis | 31% reduction in neutrophil recruitment | 10 mg/kg (oral) | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of clinical symptoms, reduced leukocyte infiltration | 7.5 mg/kg/day (subcutaneous) | |
| Mouse Models of Rheumatoid Arthritis | Suppression of joint inflammation and damage | Not specified |
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol is adapted from methodologies described for measuring PI3Kγ activity.
Objective: To determine the in vitro inhibitory activity of this compound against human recombinant PI3Kγ.
Materials:
-
Human recombinant PI3Kγ (100 ng per reaction)
-
This compound (or other test compounds) dissolved in DMSO
-
Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Sodium Cholate
-
ATP Solution: 15 µM ATP with 100 nCi γ[³³P]ATP
-
Lipid Vesicles: 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer)
-
Neomycin-coated Scintillation Proximity Assay (SPA) beads
-
Microplate suitable for SPA
Procedure:
-
Prepare a dilution series of this compound in DMSO.
-
In a microplate, combine 100 ng of human PI3Kγ with the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution and the lipid vesicles.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 250 µg of Neomycin-coated SPA beads. The beads will capture the radiolabeled phosphorylated lipid product.
-
Allow the beads to settle.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cellular PKB/Akt Phosphorylation Assay
This protocol is based on the inhibition of MCP-1-mediated PKB phosphorylation in primary monocytes.
Objective: To assess the ability of this compound to inhibit PI3Kγ signaling in a cellular context.
Materials:
-
Primary monocytes isolated from mice
-
This compound
-
Monocyte Chemoattractant Protein-1 (MCP-1)
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-phospho-Akt (Ser473), anti-total-Akt, and a secondary antibody.
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture primary monocytes in appropriate media.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0-30 µM) or DMSO for 15 minutes.
-
Stimulate the cells with MCP-1 for a short period (e.g., 5-10 minutes) to induce PKB/Akt phosphorylation.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against phospho-Akt (Ser473).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Akt phosphorylation.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This is a general protocol for assessing the efficacy of this compound in a mouse model of multiple sclerosis.
Objective: To evaluate the therapeutic potential of this compound in mitigating the clinical symptoms of EAE.
Materials:
-
C57BL/6 or SJL mice
-
Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide or other suitable antigen
-
Complete Freund's Adjuvant (CFA)
-
Pertussis toxin
-
This compound
-
Vehicle (e.g., DMSO)
-
Clinical scoring system for EAE (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.)
Procedure:
-
Induce EAE in mice by immunization with an emulsion of MOG₃₅₋₅₅ and CFA.
-
Administer pertussis toxin on the day of immunization and 48 hours later.
-
Monitor the mice daily for the onset and progression of clinical signs of EAE.
-
Upon the onset of clinical symptoms, randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 7.5 mg/kg/day, subcutaneously) or vehicle to the respective groups for a defined period (e.g., 7 or 14 days).
-
Record the clinical score for each mouse daily.
-
At the end of the study, euthanize the mice and collect tissues (e.g., spinal cord) for histological analysis to assess leukocyte infiltration and demyelination.
-
Compare the clinical scores and histological findings between the this compound-treated and vehicle-treated groups to determine efficacy.
Conclusion
This compound is a well-characterized, selective inhibitor of PI3Kγ that serves as an invaluable tool for studying the role of this kinase in inflammatory and autoimmune processes. Its demonstrated efficacy in various in vitro and in vivo models underscores the potential of targeting PI3Kγ for the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the therapeutic applications and biological functions of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 5. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
AS-604850: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune cell signaling.[1][2] As an ATP-competitive inhibitor, this compound has demonstrated significant potential in preclinical models of various inflammatory and autoimmune diseases.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound, including its inhibitory potency, isoform selectivity, and effects on cellular signaling pathways and in vivo models. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.
Mechanism of Action
This compound selectively targets the p110γ catalytic subunit of PI3K.[3] PI3Kγ is a crucial component of signaling pathways activated by G-protein coupled receptors (GPCRs), which are involved in the recruitment and activation of leukocytes during an inflammatory response. By competitively binding to the ATP-binding pocket of PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream effectors such as protein kinase B (PKB/Akt), leading to the attenuation of inflammatory responses.
Quantitative Biological Activity
The inhibitory activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity
| Target | Assay Type | Value | Species | Reference |
| PI3Kγ | IC50 | 0.25 µM | Human | |
| PI3Kγ | Ki | 0.18 µM | Human | |
| PI3Kα | IC50 | 4.5 µM | Human | |
| PI3Kβ | IC50 | >20 µM | Human | |
| PI3Kδ | IC50 | >20 µM | Human | |
| C5a-mediated PKB phosphorylation | IC50 | 10 µM | Mouse (RAW264 macrophages) | |
| MCP-1-mediated chemotaxis | IC50 | 21 µM | Mouse (Pik3cg+/+ monocytes) |
In Vivo Efficacy
| Model | Effect | ED50 / Dose | Species | Reference |
| RANTES-induced peritoneal neutrophil recruitment | Reduction of neutrophil recruitment | ED50 of 42.4 mg/kg (oral administration) | Mouse (Balb/C and C3H) | |
| Thioglycollate-induced peritonitis | 31% reduction of neutrophil recruitment | 10 mg/kg (oral administration) | Mouse | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Amelioration of clinical symptoms, reduced leukocyte infiltration in CNS | 7.5 mg/kg/day (subcutaneous injection) | Mouse |
Signaling Pathways
This compound primarily disrupts the PI3Kγ signaling cascade, which plays a central role in leukocyte chemotaxis and activation. The following diagram illustrates the key components of this pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of this compound.
PI3Kγ Enzymatic Assay (ATP Competition)
This assay determines the in vitro potency of this compound against purified PI3Kγ enzyme.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Lipid substrate: Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer) vesicles
-
Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄)
-
[γ-³³P]ATP
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the PI3Kγ enzyme, lipid substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction.
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated lipid product.
-
Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Macrophage Chemotaxis Assay
This assay assesses the effect of this compound on the migration of macrophages towards a chemoattractant.
Materials:
-
RAW264.7 mouse macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Chemoattractant: Monocyte Chemoattractant Protein-1 (MCP-1)
-
This compound stock solution (in DMSO)
-
Transwell migration chambers (e.g., 8 µm pore size)
-
Staining solution (e.g., crystal violet)
Methodology:
-
Culture RAW264.7 cells to ~80% confluency.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 30 minutes).
-
Add MCP-1 to the lower chamber of the Transwell plate.
-
Seed the pre-treated RAW264.7 cells in the upper chamber.
-
Incubate the plate at 37°C in a CO₂ incubator for a period allowing for cell migration (e.g., 4 hours).
-
Remove the non-migrated cells from the top of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the migrated cells under a microscope.
-
Calculate the percentage of inhibition of chemotaxis and determine the IC50 value.
Western Blot for Phosphorylated Signaling Proteins
This method is used to measure the effect of this compound on the phosphorylation of downstream targets of PI3Kγ, such as Akt, GSK3β, and ERK.
Materials:
-
Primary monocytes or relevant cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-GSK3β (Ser9), anti-total GSK3β, anti-p-ERK1/2, anti-total ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Culture and serum-starve the cells as required.
-
Pre-treat the cells with different concentrations of this compound or DMSO.
-
Stimulate the cells with a relevant agonist (e.g., MCP-1) for a short period (e.g., 15 minutes).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane for total protein and loading controls.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound is a well-characterized, selective inhibitor of PI3Kγ with potent activity in both in vitro and in vivo models of inflammation. Its ability to specifically target a key node in leukocyte signaling makes it a valuable tool for research into inflammatory and autoimmune diseases and a potential candidate for therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for scientists working with this compound.
References
An In-depth Technical Guide to the Downstream Signaling Pathways of AS-604850
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, its mechanism of action, and its effects on key cellular processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology of this compound. The guide includes a compilation of quantitative data, detailed experimental protocols, and visual diagrams of the signaling cascades to facilitate a deeper understanding of this compound's biological activities.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular functions, including cell growth, proliferation, differentiation, motility, and survival. The class I PI3Ks are heterodimers composed of a regulatory and a catalytic subunit and are further divided into class IA (PI3Kα, PI3Kβ, PI3Kδ) and class IB (PI3Kγ). PI3Kγ is primarily expressed in hematopoietic cells and is a key downstream component of G-protein coupled receptor (GPCR) signaling, regulating inflammatory and immune responses. Its involvement in various pathological conditions, including inflammation, autoimmune diseases, and cancer, has made it an attractive target for therapeutic intervention.
This compound has emerged as a selective inhibitor of PI3Kγ, demonstrating significant potential in preclinical studies for various inflammatory and autoimmune disorders. Understanding its precise mechanism of action and the downstream signaling events it modulates is crucial for its continued development and clinical application.
Mechanism of Action of this compound
This compound functions as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ.[1] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a critical second messenger that recruits and activates downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B, PKB).
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.
| Parameter | Species/Enzyme | Value | Reference(s) |
| IC50 | Human recombinant PI3Kγ | 0.25 µM (250 nM) | [1] |
| Human recombinant PI3Kα | 4.5 µM | [1] | |
| Human recombinant PI3Kβ | >20 µM | [1] | |
| Human recombinant PI3Kδ | >20 µM | [1] | |
| C5a-mediated PKB/Akt phosphorylation (in RAW264 mouse macrophages) | 10 µM | ||
| MCP-1-mediated chemotaxis (in Pik3cg+/+ monocytes) | 21 µM | ||
| Ki | PI3Kγ | 0.18 µM | |
| ED50 | RANTES-induced peritoneal neutrophil recruitment (oral administration in mice) | 42.4 mg/kg | |
| In Vivo Efficacy | Reduction of neutrophil recruitment in thioglycollate-induced peritonitis (10 mg/kg oral administration in mice) | 31% | |
| Attenuation of Experimental Autoimmune Encephalomyelitis (EAE) (7.5 mg/kg/day subcutaneous injection in mice) | Significant reduction in clinical scores |
Downstream Signaling Pathways
The inhibition of PI3Kγ by this compound leads to the modulation of several critical downstream signaling pathways, primarily the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway.
The PI3K/Akt/GSK3 Pathway
The canonical downstream effector of PI3Kγ is the serine/threonine kinase Akt. By preventing the production of PIP3, this compound inhibits the recruitment of Akt to the cell membrane and its subsequent phosphorylation and activation by PDK1 and mTORC2. This leads to the reduced phosphorylation of a multitude of Akt substrates, including Glycogen Synthase Kinase 3 (GSK3).
Inhibition of Akt by this compound results in decreased phosphorylation of GSK3α and GSK3β. GSK3 is a key regulator of numerous cellular processes, and its activity is inhibited by Akt-mediated phosphorylation. Therefore, this compound, by inhibiting Akt, can lead to the activation of GSK3.
The ERK/MAPK Pathway
Studies have shown that this compound can also reduce the phosphorylation of p44/42 ERK (ERK1/2) MAPKs in a concentration-dependent manner, particularly in response to stimuli like MCP-1. The precise mechanism of this cross-talk between the PI3Kγ and ERK pathways is complex and can be cell-type dependent. It is suggested that PI3K inhibition can, in some contexts, transiently inhibit the Ras-ERK signaling cascade, which is required for the induction of apoptosis.
Cellular Effects of this compound
The modulation of these downstream signaling pathways by this compound translates into significant effects on various cellular processes.
Inhibition of Chemotaxis
PI3Kγ is a central regulator of leukocyte chemotaxis in response to chemoattractants. This compound has been shown to block MCP-1-mediated chemotaxis in monocytes in a concentration-dependent manner. This effect is specific to PI3Kγ, as the compound does not affect chemotaxis in cells lacking PI3Kγ (Pik3cg-/-). In vivo, oral administration of this compound reduces RANTES-induced peritoneal neutrophil recruitment.
Induction of Apoptosis
The PI3K/Akt pathway is a well-established pro-survival pathway. By inhibiting Akt activation, this compound can promote apoptosis. This is achieved through the reduced phosphorylation and subsequent activation of pro-apoptotic proteins such as Bad and the Forkhead family of transcription factors (FOXO). Furthermore, the transient inhibition of the Ras-ERK pathway by PI3K inhibitors has been shown to be a critical requirement for the rapid induction of apoptosis. In some contexts, this compound has been observed to diminish bile salt-induced apoptosis in hepatocytes.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
In Vitro PI3Kγ Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PI3Kγ.
Materials:
-
Recombinant human PI3Kγ (e.g., 100 ng per reaction)
-
This compound (at various concentrations)
-
Kinase Buffer: 10 mM MgCl₂, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na₃VO₄, 0.1% Na Cholate
-
ATP solution: 15 µM ATP with 100 nCi γ[³³P]ATP
-
Lipid vesicles: 18 µM PtdIns and 250 µM PtdSer
-
DMSO (vehicle control)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a reaction tube, combine recombinant human PI3Kγ, kinase buffer, and either this compound or DMSO.
-
Pre-incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding the ATP solution and lipid vesicles.
-
Incubate the reaction at room temperature for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 1N HCl).
-
Extract the lipids and quantify the amount of radiolabeled PIP3 produced using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of Akt in cells.
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages)
-
This compound
-
Cell culture medium and supplements
-
Stimulant (e.g., C5a or MCP-1)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Starve the cells in serum-free medium for a few hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agonist (e.g., C5a) for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt for normalization.
Chemotaxis Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit cell migration towards a chemoattractant.
Materials:
-
Cells of interest (e.g., primary monocytes)
-
This compound
-
Chemoattractant (e.g., MCP-1)
-
Transwell inserts (with appropriate pore size)
-
Assay medium (e.g., serum-free RPMI)
Procedure:
-
Resuspend the cells in assay medium.
-
Pre-incubate the cells with various concentrations of this compound or DMSO for 30-60 minutes.
-
Add the chemoattractant to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a CO₂ incubator for a time sufficient for cell migration (e.g., 2-4 hours).
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percentage of inhibition of chemotaxis at each concentration of this compound.
Conclusion
This compound is a selective PI3Kγ inhibitor with well-defined downstream effects on key signaling pathways, including the PI3K/Akt and ERK/MAPK cascades. Its ability to potently inhibit leukocyte chemotaxis and modulate apoptosis underscores its therapeutic potential in a range of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the biological activities and therapeutic applications of this compound. A thorough understanding of its downstream signaling mechanisms will be instrumental in designing effective clinical strategies and identifying potential biomarkers for patient stratification and response monitoring.
References
The Role of PI3Kγ in Immune Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoinositide 3-kinase gamma (PI3Kγ), a member of the class IB family of lipid kinases, is a critical regulator of immune cell function. Predominantly expressed in leukocytes, PI3Kγ plays a pivotal role in a diverse array of cellular processes including migration, activation, and inflammatory responses. Its unique expression pattern and central role in immunity have positioned it as a key therapeutic target for a range of pathologies, from chronic inflammatory diseases to cancer. This technical guide provides an in-depth exploration of PI3Kγ's function in various immune cell lineages, its intricate signaling pathways, and the experimental methodologies employed to investigate its activity.
Introduction to PI3Kγ
The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers. They phosphorylate the 3'-hydroxyl group of phosphoinositides, generating lipid second messengers that recruit and activate downstream effector proteins. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit.[1] While class IA PI3Ks (PI3Kα, PI3Kβ, and PI3Kδ) are primarily activated by receptor tyrosine kinases (RTKs), the sole class IB member, PI3Kγ, is predominantly activated by G protein-coupled receptors (GPCRs).[1]
PI3Kγ is a heterodimer consisting of a p110γ catalytic subunit and one of two mutually exclusive regulatory subunits: p101 or p84 (also known as p87PIKAP).[2] This association with different regulatory subunits allows for differential activation and function in various immune cell types. The activation of PI3Kγ leads to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane.[1] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1), initiating a cascade of downstream signaling events that regulate a multitude of cellular functions.[3]
PI3Kγ Signaling Pathways
The activation of PI3Kγ is a tightly regulated process initiated by the binding of extracellular ligands, such as chemokines, to their cognate GPCRs on the surface of immune cells. This engagement leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits. The Gβγ dimer then directly binds to and activates the PI3Kγ complex. Additionally, Ras, a small GTPase, can also contribute to PI3Kγ activation.
The two distinct PI3Kγ complexes, p110γ/p101 and p110γ/p84, exhibit differential activation by these upstream signals. The p110γ/p101 complex is robustly recruited and activated by Gβγ subunits. In contrast, the p110γ/p84 complex is only weakly activated by Gβγ alone and requires the synergistic action of active Ras for its full activation. This differential regulation allows for context-dependent signaling and function in different immune cells.
Downstream of PIP3 production, a plethora of signaling pathways are engaged. A key effector is the serine/threonine kinase Akt, which, upon recruitment to the membrane and phosphorylation by PDK1 and mTORC2, regulates cellular processes such as proliferation, survival, and metabolism. Other important downstream effectors include Bruton's tyrosine kinase (BTK) and phospholipase Cγ (PLCγ), which are crucial for immune receptor signaling.
Signaling Pathway Diagram
Caption: PI3Kγ Signaling Cascade.
Function of PI3Kγ in Key Immune Cells
PI3Kγ's influence extends across a wide spectrum of immune cells, modulating their functions in both innate and adaptive immunity.
Neutrophils
Neutrophils are the first line of defense against invading pathogens, and their recruitment to sites of inflammation is a PI3Kγ-dependent process. PI3Kγ is essential for neutrophil chemotaxis, the directed migration towards a chemoattractant gradient. Upon GPCR stimulation by chemokines, PI3Kγ generates a PIP3 gradient at the leading edge of the cell, which is crucial for establishing cell polarity and directional movement. In addition to migration, PI3Kγ also regulates other neutrophil functions such as the production of reactive oxygen species (ROS) and degranulation.
Macrophages
Macrophages are highly plastic cells that can adopt different polarization states, ranging from pro-inflammatory (M1) to anti-inflammatory and tissue-remodeling (M2) phenotypes. PI3Kγ plays a critical role in macrophage polarization and function. In the tumor microenvironment, PI3Kγ signaling in tumor-associated macrophages (TAMs) promotes an immunosuppressive M2-like phenotype, which supports tumor growth and metastasis. Inhibition of PI3Kγ can reprogram these macrophages towards a pro-inflammatory M1-like state, enhancing anti-tumor immunity. Furthermore, PI3Kγ is involved in macrophage migration and phagocytosis.
T Lymphocytes
While PI3Kδ is the dominant isoform in T cells, PI3Kγ also contributes to T cell function, particularly in their migration. PI3Kγ is activated downstream of chemokine receptors and is involved in T cell trafficking to lymph nodes and sites of inflammation. Although its role in T cell activation is less pronounced than that of PI3Kδ, studies have shown that PI3Kγ can influence T cell proliferation and cytokine production.
Mast Cells
Mast cells are key players in allergic and inflammatory responses. PI3Kγ is activated downstream of various receptors on mast cells, including GPCRs and the high-affinity IgE receptor (FcεRI). It is involved in mast cell degranulation, cytokine and chemokine release, and migration. The p110γ/p84 complex, which is dependent on Ras activation, has been shown to be particularly important for mast cell responses.
Quantitative Data on PI3Kγ Function
The following tables summarize quantitative data from various studies on the impact of PI3Kγ on immune cell functions.
| Immune Cell Type | Function | PI3Kγ Status | Quantitative Change | Reference |
| Neutrophils | Chemotaxis (in vivo) | Knockout (p110γ-/-) | ~50-70% reduction in migration | |
| Neutrophils (Human, elderly) | Chemotactic Index | PI3Kγ inhibitor | 0.2 increase | |
| Neutrophils (Mouse) | Rolling Velocity (on p110γ-/- endothelium) | Wild-type | 17-fold increase | |
| Macrophages (RAW264.7) | TNF-α secretion (LPS-stimulated) | AS252524 (PI3Kγ inhibitor) | Dose-dependent decrease | |
| T cells (from p110γ-/- tumors) | IFNγ expression | Knockout | Significant increase | |
| T cells (from p110γ-/- tumors) | Granzyme B expression | Knockout | Significant increase |
| PI3Kγ Inhibitor | Cell Type | Assay | IC50 / Effect | Reference |
| AS-605240 | Neutrophils (in vitro) | Chemotaxis (CXCL2/3-stimulated) | >60% reduction at 15µM | |
| IPI-145 (dual δ/γ) | B cells | Proliferation | Potent inhibition | |
| IPI-145 (dual δ/γ) | T cells | Proliferation | Potent inhibition | |
| IPI-145 (dual δ/γ) | Neutrophils | Migration | Blocked | |
| Ly294002 (pan-PI3K) | Kupffer cells (rat) | TNF-α production (LPS-stimulated) | Dose-dependent decrease (1-100 µM) |
Experimental Protocols
PI3Kγ Kinase Activity Assay
This protocol describes a general method for measuring the in vitro lipid kinase activity of PI3Kγ.
Principle: The assay quantifies the amount of ADP produced from the kinase reaction where PI3Kγ phosphorylates a lipid substrate (e.g., PIP2) using ATP. The ADP is then converted to ATP, and the amount of ATP is measured using a luciferase-based reaction that generates a luminescent signal directly proportional to the kinase activity.
Materials:
-
Recombinant PI3Kγ enzyme (p110γ/p101 or p110γ/p84)
-
Lipid kinase substrate (e.g., PIP2:3PS)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader with luminescence detection capability
Procedure:
-
Prepare the kinase reaction by adding the kinase assay buffer, PI3Kγ enzyme, and lipid substrate to the wells of a microplate.
-
To test inhibitors, pre-incubate the enzyme with the compound for a defined period (e.g., 10-15 minutes) before adding the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
-
The luminescent signal is proportional to the amount of ADP produced and reflects the PI3Kγ activity.
Experimental Workflow: PI3Kγ Kinase Assay
Caption: Workflow for a PI3Kγ Kinase Assay.
Immune Cell Chemotaxis Assay (Transwell Assay)
This protocol outlines a common method for assessing the chemotactic migration of immune cells.
Principle: The assay utilizes a two-chamber system separated by a microporous membrane (Transwell insert). Immune cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores of the membrane towards the chemoattractant is quantified.
Materials:
-
Immune cells of interest (e.g., neutrophils, macrophages)
-
Chemoattractant (e.g., fMLP, CXCL8)
-
Transwell inserts with appropriate pore size (e.g., 3-5 µm for neutrophils)
-
24-well companion plate
-
Assay medium (e.g., RPMI with low serum)
-
Cell viability/quantification reagent (e.g., CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Isolate and prepare the immune cells. Resuspend them in the assay medium at a defined concentration.
-
Add the chemoattractant solution to the lower wells of the 24-well plate. Include a negative control with assay medium only.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 1-4 hours for neutrophils).
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP content using a luminescent assay, or by direct cell counting using a hemocytometer or flow cytometry.
-
The chemotactic response is calculated as the number of cells that migrated towards the chemoattractant minus the number of cells that migrated in the absence of a chemoattractant (random migration).
Experimental Workflow: Transwell Chemotaxis Assay
Caption: Workflow for a Transwell Chemotaxis Assay.
PI3Kγ in Disease and as a Therapeutic Target
Given its central role in regulating immune responses, dysregulation of PI3Kγ signaling is implicated in a variety of diseases.
Inflammation and Autoimmunity
In inflammatory conditions, PI3Kγ is a key driver of leukocyte recruitment to inflamed tissues. Therefore, inhibiting PI3Kγ has been explored as a therapeutic strategy for diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. By blocking the migration of neutrophils and other inflammatory cells, PI3Kγ inhibitors can dampen the inflammatory response and alleviate disease symptoms.
Cancer Immunology
In the context of cancer, PI3Kγ has emerged as a critical mediator of immune suppression within the tumor microenvironment. PI3Kγ activity in myeloid-derived suppressor cells (MDSCs) and TAMs promotes their recruitment to the tumor and their immunosuppressive functions, thereby hindering the anti-tumor T cell response. Consequently, inhibition of PI3Kγ can reprogram the tumor microenvironment to be more pro-inflammatory, enhancing the efficacy of immunotherapies such as checkpoint blockade.
Conclusion
PI3Kγ is a multifaceted signaling molecule that orchestrates a wide range of functions in immune cells. Its differential regulation through the p101 and p84 subunits adds a layer of complexity to its signaling network, allowing for fine-tuned control of immune responses. The critical role of PI3Kγ in both pro-inflammatory and immunosuppressive contexts makes it a highly attractive target for therapeutic intervention in a variety of diseases. A thorough understanding of its intricate biology, facilitated by the experimental approaches outlined in this guide, is essential for the continued development of novel and effective therapies targeting this key immune regulator.
References
Methodological & Application
Application Notes and Protocols for AS-604850 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 of 250 nM.[1][2] It exhibits over 80-fold selectivity for PI3Kγ over PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα.[1] This isoform selectivity makes this compound a valuable tool for investigating the specific role of PI3Kγ in various physiological and pathological processes, particularly in the context of inflammation and autoimmune diseases. PI3Kγ is a key downstream component of chemokine-mediated signaling pathways, regulating the migration, proliferation, and activation of inflammatory cells.[3] These application notes provide detailed protocols for in vivo experimental models where this compound has been successfully utilized, along with a summary of its effects and relevant signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies using this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Vehicle (DMSO) | This compound (7.5 mg/kg/day, s.c.) | Endpoint | Animal Model | Reference |
| Clinical EAE Score | Maintained high scores | Significantly reduced scores during treatment | Day 5 post-treatment initiation | C57BL/6 mice | [3] |
| ED1+ Macrophage Infiltration (spinal cord) | High infiltration | Significantly reduced number of ED1+ cells | 8 days after EAE onset | C57BL/6 mice | |
| CD3+ T Cell Infiltration (spinal cord) | High infiltration | Reduced density of CD3+ cells | 8 days after EAE onset | C57BL/6 mice | |
| Myelination (MBP staining) | Reduced | Enhanced | 25 days after EAE onset | C57BL/6 mice | |
| Axon Number (NF staining) | Reduced | Enhanced | 25 days after EAE onset | C57BL/6 mice |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Peritonitis
| Parameter | Vehicle | This compound | Endpoint | Animal Model | Reference |
| RANTES-induced Neutrophil Recruitment | - | ED50: 42.4 mg/kg (p.o.) | 4.5 hours post-induction | C3H mice | |
| Thioglycollate-induced Neutrophil Recruitment | - | 31% reduction at 10 mg/kg (p.o.) | 4.25 hours post-induction | C3H mice |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects by inhibiting PI3Kγ.
Caption: PI3Kγ signaling pathway inhibited by this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is based on the methodology described in studies investigating the effect of this compound on EAE.
1. Animal Model:
-
Species: Mouse
-
Strain: C57BL/6
-
Sex: Female
-
Age: 8-10 weeks
2. EAE Induction:
-
Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion.
-
On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
3. This compound Formulation and Administration:
-
Vehicle: A suitable vehicle for in vivo administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Preparation: Dissolve this compound in the vehicle to a final concentration for a dose of 7.5 mg/kg.
-
Administration: Administer this compound or vehicle subcutaneously once daily, starting at the onset of clinical signs (typically 10-14 days post-immunization).
4. Clinical Scoring and Endpoint Analysis:
-
Monitor mice daily for clinical signs of EAE and score using a standardized scale (e.g., 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund).
-
At the end of the experiment, euthanize mice and collect spinal cords for histological analysis (e.g., H&E, Luxol Fast Blue, and immunohistochemistry for inflammatory markers like CD3 and ED1) and quantitative analysis of myelination and axonal numbers.
Experimental Workflow for EAE Study
Caption: Workflow for the this compound EAE in vivo experiment.
Protocol 2: Evaluation of this compound in a Mouse Model of Peritonitis
This protocol is based on methodologies used to assess the anti-inflammatory effects of this compound in a peritonitis model.
1. Animal Model:
-
Species: Mouse
-
Strain: C3H
-
Sex: Male
-
Age: 6-8 weeks
2. Peritonitis Induction:
-
Method 1 (Chemokine-induced): Administer Recombinant Murine RANTES (0.5 mg/kg) intraperitoneally.
-
Method 2 (Sterile inflammation): Administer 4% Thioglycollate medium intraperitoneally.
3. This compound Formulation and Administration:
-
Vehicle: A suitable oral formulation can be prepared using standard excipients such as PEG400 and Tween 80 in water.
-
Preparation: Dissolve this compound in the vehicle to achieve desired concentrations for oral gavage (e.g., for doses of 10 mg/kg and 30 mg/kg).
-
Administration: Administer this compound or vehicle by oral gavage 30 minutes prior to the induction of peritonitis.
4. Endpoint Analysis:
-
At a defined time point after induction (e.g., 4-6 hours), euthanize the mice.
-
Perform peritoneal lavage with PBS to collect peritoneal exudate cells.
-
Determine the total number of leukocytes and perform differential cell counts (e.g., using flow cytometry or cytospin with staining) to quantify neutrophil infiltration.
Pharmacokinetics and Toxicology
Specific public-domain data on the pharmacokinetics (Cmax, T1/2, AUC) and toxicology (NOAEL, LD50) of this compound are limited. However, general procedures for assessing these parameters for small molecule inhibitors are well-established.
Pharmacokinetics (PK): PK studies in rodents (mice or rats) are typically conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. This involves administering the compound via different routes (e.g., intravenous and oral) and collecting blood samples at various time points. The concentration of the compound in plasma is then measured using methods like LC-MS/MS to determine key PK parameters.
Toxicology: Toxicology studies are performed to identify potential adverse effects. Acute toxicity studies can determine the LD50, while repeat-dose toxicity studies (sub-chronic to chronic) are used to establish the No-Observed-Adverse-Effect-Level (NOAEL). These studies involve administering a range of doses and monitoring for clinical signs, changes in body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs. In a dose-ranging study for the EAE model, doses of 15 and 30 mg/kg/day of this compound were found to be lethal in EAE-induced mice, while 7.5 mg/kg/day was well-tolerated.
Conclusion
This compound is a valuable research tool for investigating the in vivo roles of PI3Kγ. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the therapeutic potential of selective PI3Kγ inhibition in inflammatory and autoimmune diseases. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
Application Notes and Protocols for AS-604850 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AS-604850, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), in various cell-based assays. This document includes detailed experimental protocols, quantitative data, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound
This compound is a potent, ATP-competitive inhibitor of PI3Kγ, a key enzyme in inflammatory and immune responses.[1][2] By selectively targeting PI3Kγ, this compound serves as a valuable tool for investigating the role of this specific PI3K isoform in cellular processes such as chemotaxis, proliferation, and survival. Its selectivity makes it a preferred compound for dissecting the PI3Kγ-mediated signaling cascade from those activated by other PI3K isoforms.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various PI3K isoforms and its functional effects in different cell-based assays.
| Target | Assay Type | Cell Line/System | IC50/ED50 | Reference |
| PI3Kγ | Kinase Assay | Human Recombinant | 0.25 µM | [1] |
| PI3Kα | Kinase Assay | Human Recombinant | 4.5 µM | [1] |
| PI3Kβ | Kinase Assay | Human Recombinant | >20 µM | [1] |
| PI3Kδ | Kinase Assay | Human Recombinant | >20 µM | |
| Akt/PKB Phosphorylation | Western Blot | RAW264.7 Macrophages (C5a-stimulated) | 10 µM | |
| Chemotaxis | Migration Assay | Pik3cg+/+ Monocytes (MCP-1-stimulated) | 21 µM | |
| Neutrophil Recruitment | In Vivo Peritonitis Model | Balb/C or C3H Mice (RANTES-induced) | 42.4 mg/kg |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: PI3Kγ Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Experimental Protocols
Akt/PKB Phosphorylation Assay in RAW264.7 Macrophages
This protocol details the steps to assess the inhibitory effect of this compound on agonist-induced Akt phosphorylation in a macrophage cell line.
Materials:
-
RAW264.7 cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
C5a (or other suitable agonist)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.
-
Seed cells into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Serum Starvation:
-
The following day, gently wash the cells twice with PBS.
-
Replace the complete medium with serum-free DMEM and incubate for 4-6 hours.
-
-
Inhibitor Treatment:
-
Prepare dilutions of this compound in serum-free DMEM from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Pre-incubate the cells with the desired concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Stimulate the cells by adding C5a to a final concentration of 50 nM (or as predetermined) and incubate for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Calculate the percentage inhibition of Akt phosphorylation at each this compound concentration relative to the stimulated vehicle control.
-
Monocyte Chemotaxis Assay
This protocol describes a Boyden chamber assay to evaluate the effect of this compound on monocyte migration towards a chemoattractant.
Materials:
-
Human monocytic cell line (e.g., THP-1 or U937) or primary human monocytes
-
RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin for culture)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
This compound (stock solution in DMSO)
-
Monocyte Chemoattractant Protein-1 (MCP-1)
-
Boyden chamber apparatus (e.g., 96-well format) with polycarbonate membranes (5 µm pore size is suitable for monocytes).
-
Cell viability/quantification reagent (e.g., Calcein-AM or CellTiter-Glo®)
-
Fluorescence or luminescence plate reader
Procedure:
-
Cell Preparation:
-
Culture monocytic cells in complete RPMI 1640 medium.
-
On the day of the assay, harvest the cells and wash them once with assay medium.
-
Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
In a separate tube, incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
Prepare dilutions of MCP-1 in assay medium (e.g., 10 ng/mL).
-
Add the MCP-1 solution to the lower wells of the Boyden chamber. Include a negative control with assay medium only.
-
Place the membrane insert into each well.
-
Add 50-100 µL of the pre-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the inserts from the wells.
-
Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the cells that have migrated to the lower chamber. This can be done by:
-
Calcein-AM Staining: Add Calcein-AM to the lower wells, incubate, and read the fluorescence.
-
CellTiter-Glo®: Add the reagent to the lower wells to measure ATP content (proportional to cell number) and read the luminescence.
-
Cell Staining and Counting: Fix and stain the migrated cells on the underside of the membrane and count them under a microscope.
-
-
-
Data Analysis:
-
Subtract the background signal from the negative control wells.
-
Calculate the percentage of migration for each condition relative to the MCP-1 stimulated vehicle control.
-
Plot the percentage of migration against the concentration of this compound to determine the IC50 value.
-
References
Application Notes and Protocols for the Use of AS-604850 in a Rheumatoid Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the gamma isoform (PI3Kγ), has been identified as a critical mediator in the inflammatory cascade associated with RA. PI3Kγ is predominantly expressed in leukocytes and plays a crucial role in cell migration, proliferation, and cytokine production—all key processes in the pathogenesis of RA. AS-604850 is a selective, ATP-competitive inhibitor of PI3Kγ, making it a valuable tool for investigating the therapeutic potential of targeting this pathway in preclinical models of rheumatoid arthritis, such as the collagen-induced arthritis (CIA) mouse model. These application notes provide an overview of the use of this compound and related compounds in RA models, including detailed experimental protocols and data presentation.
Mechanism of Action
In the context of rheumatoid arthritis, pro-inflammatory stimuli such as chemokines, cytokines (e.g., TNF-α, IL-1β), and immune complexes activate cell surface receptors on immune cells like neutrophils and macrophages. This activation leads to the recruitment and activation of PI3Kγ. Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The activation of the PI3Kγ/Akt signaling cascade results in a variety of cellular responses that contribute to the pathology of RA, including:
-
Enhanced Leukocyte Migration and Infiltration: PI3Kγ signaling is essential for the chemotaxis of neutrophils and macrophages to the site of inflammation in the synovial joints.
-
Increased Pro-inflammatory Cytokine Production: The pathway promotes the production and release of key inflammatory mediators such as TNF-α, IL-1β, and IL-6.
-
Synovial Fibroblast Proliferation: While PI3Kδ is more prominently implicated, PI3Kγ also contributes to the activation and proliferation of synovial fibroblasts, leading to pannus formation.
-
Osteoclastogenesis and Bone Erosion: The inflammatory environment fostered by PI3Kγ signaling can indirectly promote the differentiation and activity of osteoclasts, leading to bone resorption.
This compound, by selectively inhibiting the catalytic activity of PI3Kγ, blocks the production of PIP3 and the subsequent downstream signaling events. This leads to a reduction in leukocyte infiltration, a decrease in pro-inflammatory cytokine levels, and an overall amelioration of joint inflammation and destruction in preclinical RA models.
Data Presentation
The following tables summarize the quantitative data from a study by Camps et al. (2005) using a potent and selective PI3Kγ inhibitor, AS-605240 (a closely related analog of this compound), in a murine collagen-induced arthritis (CIA) model. These data demonstrate the dose-dependent efficacy of PI3Kγ inhibition in reducing the clinical signs of arthritis.
Table 1: Effect of Prophylactic Oral Administration of PI3Kγ Inhibitor AS-605240 on Paw Swelling in Murine CIA
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Paw Thickness (mm ± SEM) at Day 35 | % Inhibition of Paw Edema |
| Vehicle | - | 3.5 ± 0.1 | 0% |
| AS-605240 | 10 | 2.9 ± 0.2 | 40% |
| AS-605240 | 30 | 2.5 ± 0.1 | 67% |
Data adapted from Camps et al., Nature Medicine, 2005.
Table 2: Effect of Prophylactic Oral Administration of PI3Kγ Inhibitor AS-605240 on Clinical Arthritis Score in Murine CIA
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Arthritis Score (± SEM) at Day 35 | % Reduction in Arthritis Score |
| Vehicle | - | 8.0 ± 1.0 | 0% |
| AS-605240 | 10 | 4.0 ± 1.2 | 50% |
| AS-605240 | 30 | 1.5 ± 0.5 | 81% |
Data adapted from Camps et al., Nature Medicine, 2005.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the standard procedure for inducing arthritis in a susceptible mouse strain.
Materials:
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
-
Syringes and needles
Procedure:
-
Preparation of Emulsion for Primary Immunization:
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen solution and Complete Freund's Adjuvant.
-
Draw equal volumes of the CII solution and CFA into two separate syringes connected by a Luer-lock.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. The emulsion is stable if a drop does not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. Each mouse receives 100 µg of type II collagen.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen solution and Incomplete Freund's Adjuvant.
-
Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning on day 21, monitor the mice daily for the onset and severity of arthritis.
-
Assess clinical signs using a scoring system (see Protocol 3).
-
Measure paw thickness using a digital caliper.
-
Protocol 2: Prophylactic Oral Administration of this compound
This protocol details the administration of the PI3Kγ inhibitor starting from the day of the booster immunization.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Oral gavage needles
-
CIA mice (from Protocol 1)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 10 and 30 mg/kg). Ensure the solution is homogenous by vortexing or sonicating.
-
-
Dosing Regimen:
-
Starting on day 21 (the day of the booster immunization), administer this compound or vehicle to the mice via oral gavage.
-
Dosing is typically performed twice daily (b.i.d.).
-
Continue the treatment until the end of the experiment (e.g., day 35).
-
-
Data Collection:
-
Monitor and record clinical arthritis scores and paw thickness measurements regularly throughout the treatment period.
-
Protocol 3: Assessment of Arthritis Severity
This protocol outlines the methods for quantifying the clinical signs of arthritis.
1. Clinical Arthritis Score:
-
Visually inspect each of the four paws and assign a score based on the degree of erythema and swelling:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle or digits.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The total clinical score for each mouse is the sum of the scores for all four paws (maximum score of 16).
2. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the hind paws.
-
Measurements are typically taken every 2-3 days starting from day 21.
-
The change in paw thickness over time is an indicator of edema and inflammation.
Protocol 4: Analysis of Inflammatory Cytokines
At the end of the in vivo experiment, serum or joint tissue can be collected to measure the levels of key pro-inflammatory cytokines.
Materials:
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Blood collection tubes
-
Centrifuge
-
Tissue homogenization buffer and equipment
Procedure:
-
Sample Collection:
-
At the termination of the study, collect blood via cardiac puncture and process to obtain serum.
-
Alternatively, dissect the inflamed joints, homogenize the tissue, and clarify the lysate by centrifugation.
-
-
Cytokine Measurement:
-
Use commercial ELISA kits to quantify the concentrations of TNF-α, IL-1β, and IL-6 in the serum or tissue lysates according to the manufacturer's instructions.
-
Compare the cytokine levels between the vehicle-treated and this compound-treated groups.
-
Visualizations
Caption: PI3Kγ signaling pathway in rheumatoid arthritis and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a collagen-induced arthritis model.
Application Notes and Protocols for AS-604850 in Studying Neutrophil Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in the signaling pathways that govern neutrophil migration.[1] Neutrophils, as essential components of the innate immune system, are among the first cells to be recruited to sites of inflammation.[2][3] Their directed migration, or chemotaxis, is a critical process in host defense but can also contribute to tissue damage in inflammatory diseases.[2][3] Understanding the mechanisms of neutrophil migration and developing inhibitors like this compound are therefore of significant interest in both basic research and drug development.
This compound exhibits selectivity for the γ isoform of PI3K over other isoforms (α, β, δ), making it a valuable tool for dissecting the specific role of PI3Kγ in neutrophil function. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying neutrophil migration both in vitro and in vivo.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of PI3Kγ. In neutrophils, chemoattractants such as chemokines (e.g., CXCL8) and bacterial products (e.g., fMLP) bind to G-protein coupled receptors (GPCRs) on the cell surface. This activation leads to the dissociation of G-protein βγ subunits, which in turn recruit and activate PI3Kγ at the plasma membrane. PI3Kγ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting downstream effector proteins containing pleckstrin homology (PH) domains, such as Akt/PKB, which are crucial for establishing cell polarity and orchestrating the cytoskeletal rearrangements necessary for directed cell movement. By inhibiting PI3Kγ, this compound prevents the production of PIP3, thereby disrupting the signaling cascade that leads to neutrophil polarization and chemotaxis.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
|---|---|---|---|
| IC50 (PI3Kγ) | Human | 0.25 µM | |
| IC50 (PI3Kα) | Human | 4.5 µM | |
| IC50 (PI3Kβ) | Human | >20 µM | |
| IC50 (PI3Kδ) | Human | >20 µM | |
| Ki (PI3Kγ) | Human | 0.18 µM | |
| IC50 (C5a-mediated PKB phosphorylation) | Mouse (RAW264 macrophages) | 10 µM |
| IC50 (MCP-1-mediated chemotaxis) | Mouse (monocytes) | 21 µM | |
Table 2: In Vivo Efficacy of this compound in Neutrophil Recruitment Models
| Animal Model | Chemoattractant/Stimulus | Dosage of this compound | Effect on Neutrophil Recruitment | Reference |
|---|---|---|---|---|
| Mouse Peritonitis | RANTES | 42.4 mg/kg (ED50) | 50% reduction | |
| Mouse Peritonitis | Thioglycollate | 10 mg/kg (oral) | 31% reduction |
| Mouse EAE Model | N/A | 7.5 mg/kg/day | Significantly reduced leukocyte infiltration in the CNS | |
Experimental Protocols
In Vitro Neutrophil Migration (Chemotaxis) Assay
This protocol describes a common method for assessing neutrophil chemotaxis using a Boyden chamber or similar transwell system.
Materials:
-
This compound (and vehicle control, e.g., DMSO)
-
Isolated human or mouse neutrophils
-
Chemoattractant (e.g., fMLP, CXCL8/IL-8)
-
Migration buffer (e.g., HBSS with 0.1% BSA)
-
Transwell inserts (e.g., 3 µm pore size)
-
24-well plate
-
Fixative (e.g., methanol)
-
Staining solution (e.g., Giemsa or DAPI)
-
Microscope
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells. Resuspend purified neutrophils in migration buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Inhibitor Pre-treatment: Incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add migration buffer containing the chemoattractant (e.g., 10-100 nM fMLP or 10-100 ng/mL CXCL8) to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
Add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 30-90 minutes to allow for cell migration.
-
Fixation and Staining:
-
Carefully remove the inserts.
-
Wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with methanol.
-
Stain the cells with a suitable stain.
-
-
Quantification:
-
Mount the membranes on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
Alternatively, for some plate readers, migrated cells can be quantified by eluting a fluorescent dye from the stained cells.
-
In Vivo Neutrophil Recruitment Model (Mouse Peritonitis)
This protocol describes a widely used model to study neutrophil recruitment into the peritoneal cavity of mice.
Materials:
-
This compound (formulated for oral or intraperitoneal administration)
-
Mice (e.g., C3H or C57BL/6)
-
Inflammatory stimulus (e.g., 4% thioglycollate broth or RANTES)
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 2 mM EDTA)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-CD11b)
-
Hemocytometer or flow cytometer
Protocol:
-
Inhibitor Administration: Administer this compound or vehicle control to mice via the desired route (e.g., oral gavage). The timing of administration relative to the inflammatory stimulus should be optimized based on the pharmacokinetic properties of the compound. For example, 1 hour prior to stimulus injection.
-
Induction of Peritonitis: Inject the inflammatory stimulus intraperitoneally (i.p.). For example, 1 mL of 4% thioglycollate broth or a specific dose of RANTES (e.g., 0.5 mg/kg).
-
Cell Recruitment: Allow time for neutrophil recruitment to the peritoneal cavity. A typical time point is 4-6 hours post-stimulus injection.
-
Peritoneal Lavage: Euthanize the mice and collect the peritoneal exudate cells by washing the peritoneal cavity with 5-10 mL of cold PBS or FACS buffer.
-
Cell Counting and Analysis:
-
Determine the total number of cells in the lavage fluid using a hemocytometer.
-
Identify and quantify the neutrophil population using flow cytometry. Stain the cells with fluorescently labeled antibodies against neutrophil-specific markers (e.g., Ly6G and CD11b).
-
The percentage and absolute number of neutrophils can then be calculated.
-
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of PI3Kγ in neutrophil migration. Its selectivity allows for the specific interrogation of this signaling pathway in various inflammatory contexts. The protocols provided herein offer a starting point for researchers to design and execute experiments aimed at understanding the complex process of neutrophil recruitment and for the evaluation of PI3Kγ as a therapeutic target in inflammatory diseases. Appropriate optimization of inhibitor concentrations, incubation times, and model-specific parameters will be necessary for successful experimental outcomes.
References
Application Notes and Protocols for In Vivo Studies with AS-604850
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of AS-604850, a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This document includes a summary of reported in vivo dosages, detailed experimental protocols for common inflammatory and autoimmune disease models, and information on the preparation of this compound for administration.
Introduction
This compound is a potent and selective, ATP-competitive inhibitor of the p110γ catalytic subunit of PI3K. PI3Kγ is a key signaling molecule involved in the inflammatory response, primarily activated by G-protein coupled receptors (GPCRs) in leukocytes. Its inhibition has shown therapeutic potential in various preclinical models of inflammatory and autoimmune diseases.
Data Presentation
The following tables summarize the quantitative data for in vivo studies conducted with this compound.
Table 1: In Vivo Efficacy of this compound in Mouse Models
| Disease Model | Animal Strain | Route of Administration | Dosage | Dosing Schedule | Key Findings |
| RANTES-induced Peritonitis | C3H Mice | Oral | 42.4 mg/kg | Single dose 30 minutes before RANTES injection | ED50 for reduction of peritoneal neutrophil recruitment[1] |
| Thioglycollate-induced Peritonitis | C3H Mice | Oral | 10 mg/kg | Single dose 15 minutes before thioglycollate injection | 31% reduction in neutrophil recruitment[1] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | Subcutaneous | 7.5 mg/kg/day | Daily for 7 or 14 consecutive days, starting one day after EAE onset | Significantly reduced clinical EAE scores and CNS leukocyte infiltration. Higher doses (15 and 30 mg/kg/day) were lethal.[2] |
Note: No publicly available pharmacokinetic data (t1/2, Cmax, AUC) for this compound in preclinical species was identified in the conducted search.
Signaling Pathway
The diagram below illustrates the central role of PI3Kγ in mediating inflammatory signals.
Experimental Protocols
Formulation of this compound for In Vivo Administration
Oral Formulation:
While a specific, validated protocol for this compound is not detailed in the available literature, a common vehicle for oral administration of hydrophobic compounds in mice involves a mixture of DMSO, PEG300, and corn oil. Researchers should perform small-scale solubility and stability tests to determine the optimal ratio for their specific batch of this compound.
-
General Guidance:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
In a separate tube, mix the desired volumes of PEG300 and corn oil.
-
Slowly add the this compound stock solution to the PEG300/corn oil mixture while vortexing to ensure a homogenous suspension.
-
Prepare fresh daily.
-
Subcutaneous Formulation:
For subcutaneous injection, this compound has been administered dissolved in 100% DMSO[2].
-
Protocol:
-
Dissolve the calculated amount of this compound in the required volume of sterile DMSO.
-
Ensure the solution is clear and free of particulates before injection.
-
Prepare fresh daily.
-
Caution: DMSO can have its own biological effects and may cause skin irritation. Appropriate controls are essential.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Detailed Methodologies for Key Experiments
1. Thioglycollate-Induced Peritonitis in Mice
This model is used to study acute inflammation and neutrophil recruitment.
-
Materials:
-
C3H or other suitable mouse strain
-
Sterile 3% or 4% Thioglycollate solution
-
This compound formulated for oral gavage
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)
-
-
Procedure:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to mice via oral gavage.
-
After 15 minutes, inject 1 ml of sterile 3% or 4% thioglycollate solution intraperitoneally (i.p.).
-
At a defined time point (e.g., 4 hours post-injection), euthanize the mice.
-
Perform a peritoneal lavage by injecting 5-10 ml of cold PBS into the peritoneal cavity and collecting the fluid.
-
Centrifuge the lavage fluid to pellet the cells.
-
Resuspend the cells in FACS buffer and count them.
-
Stain the cells with fluorescently labeled antibodies to identify and quantify neutrophils and macrophages using flow cytometry.
-
-
Endpoint Analysis:
-
Total number of peritoneal cells.
-
Number and percentage of neutrophils (Ly6G+).
-
Number and percentage of macrophages (F4/80+).
-
2. Experimental Autoimmune Encephalomyelitis (EAE) in Mice
EAE is a widely used model for the human autoimmune disease multiple sclerosis.
-
Materials:
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound formulated for subcutaneous injection
-
Sterile saline
-
-
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of MOG35-55 in CFA.
-
Anesthetize mice and inject the emulsion subcutaneously at two sites on the flank.
-
Administer PTX in sterile saline via i.p. injection.
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of PTX via i.p. injection.
-
-
Clinical Scoring:
-
Begin daily monitoring of the mice for clinical signs of EAE from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
-
Treatment:
-
Once mice develop a clinical score of ≥ 1, randomize them into treatment groups.
-
Administer this compound (7.5 mg/kg) or vehicle (DMSO) subcutaneously daily for the specified duration (e.g., 7 or 14 days)[2].
-
-
-
Endpoint Analysis:
-
Clinical: Daily EAE score and body weight.
-
Histopathology: At the end of the study, perfuse the mice and collect the brain and spinal cord. Process the tissues for histology to assess inflammation (e.g., H&E staining) and demyelination (e.g., Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the central nervous system (CNS) to quantify the infiltration of different immune cell populations (e.g., T cells, macrophages).
-
Conclusion
This compound is a valuable tool for investigating the role of PI3Kγ in various in vivo models of inflammation and autoimmunity. The provided data and protocols serve as a guide for researchers to design and execute their own studies. It is crucial to perform pilot studies to determine the optimal dosage, formulation, and timing of administration for each specific experimental model and research question. Appropriate vehicle controls and adherence to animal welfare guidelines are paramount for obtaining robust and reproducible results.
References
Application Notes and Protocols for AS-604850 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of AS-604850, a selective PI3Kγ inhibitor, in mouse models. The following sections detail quantitative data from various studies, step-by-step experimental protocols for common administration routes, and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
The administration of this compound in mice has been documented through various routes and dosing schedules, depending on the experimental model. The following tables summarize the quantitative data from published studies.
Table 1: Subcutaneous Administration of this compound in Mice
| Dosage | Frequency | Vehicle | Mouse Model | Outcome | Reference |
| 7.5 mg/kg/day | Daily for 7 or 14 consecutive days | Dimethyl sulfoxide (DMSO) | Experimental Autoimmune Encephalomyelitis (EAE) | Significantly reduced EAE scores and leukocyte infiltration in the CNS. | [1] |
| 15 mg/kg/day | Daily | Not specified | EAE | Lethal | [1] |
| 30 mg/kg/day | Daily | Not specified | EAE | Lethal | [1] |
Table 2: Oral Administration of this compound in Mice
| Dosage | Frequency | Vehicle | Mouse Model | Outcome | Reference |
| 10-100 mg/kg | Single dose | Not specified | Balb/C or C3H mice | Reduced RANTES-induced peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg. | [2] |
| 10 mg/kg | Single dose | Not specified | Thioglycollate-induced peritonitis model | 31% reduction in neutrophil recruitment. | [2] |
| 15, 30, or 60 mg/kg | Single dose | Not specified | C57Bl/6 mice | Dose-response evaluation in the Forced Swim Test. |
Experimental Protocols
The following are detailed protocols for the subcutaneous and oral administration of this compound to mice. These protocols are based on published literature and general best practices for in vivo studies.
Protocol 1: Subcutaneous Injection of this compound
This protocol is adapted from studies using a mouse model of Experimental Autoimmune Encephalomyelitis (EAE).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes with 27-30 gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution (e.g., for a 7.5 mg/kg dose):
-
Note: this compound is typically dissolved in DMSO. The final concentration of DMSO should be kept as low as possible and consistent across all treatment groups, including the vehicle control.
-
Calculate the required amount of this compound and vehicle based on the number and weight of the mice. For example, for a 25g mouse receiving a 7.5 mg/kg dose in a 100 µL injection volume:
-
Dose per mouse = 7.5 mg/kg * 0.025 kg = 0.1875 mg
-
Concentration of dosing solution = 0.1875 mg / 0.1 mL = 1.875 mg/mL
-
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to dissolve the powder completely. Vortex if necessary.
-
If further dilution is required to reduce DMSO concentration, sterile saline or PBS can be added. Ensure the final solution is clear and homogenous.
-
Prepare a vehicle control solution with the same concentration of DMSO as the drug solution.
-
-
Animal Preparation:
-
Weigh each mouse to determine the precise injection volume.
-
Disinfect the injection site (typically the scruff of the neck or the flank) with a 70% ethanol wipe.
-
-
Administration:
-
Gently restrain the mouse.
-
Lift the loose skin at the injection site to form a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Slowly inject the calculated volume of the this compound solution or vehicle control.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Oral Gavage of this compound
This protocol provides a general procedure for the oral administration of this compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 50% DMSO, 40% PEG300, 10% ethanol)
-
Sterile water or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
A suggested vehicle for oral administration of some compounds is a mixture of 50% DMSO, 40% PEG300, and 10% ethanol.
-
Calculate the required amount of this compound and vehicle.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the vehicle components in the specified ratio and mix thoroughly. Sonication may be required to achieve complete dissolution.
-
Prepare a vehicle control solution with the same composition.
-
-
Animal Preparation:
-
Weigh each mouse to determine the gavage volume. The volume should not exceed 10 mL/kg.
-
Ensure the mouse is properly restrained to prevent injury.
-
-
Administration:
-
Attach the gavage needle to the syringe filled with the calculated volume of the this compound solution or vehicle control.
-
Gently hold the mouse and tilt its head back slightly to straighten the esophagus.
-
Insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the mouse to swallow the needle as you gently advance it into the esophagus. Do not force the needle.
-
Once the needle is in the correct position (a slight resistance may be felt as it passes the base of the esophagus), slowly administer the solution.
-
Gently remove the needle in a single motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration.
-
Mandatory Visualization
Signaling Pathway
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Experimental Workflow
Caption: General experimental workflow for this compound administration in mice.
References
Application Notes and Protocols: AS-604850 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
AS-604850 is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against PI3Kγ. Additionally, it summarizes the inhibitory constants of this compound against various PI3K isoforms and illustrates its position in the PI3K signaling pathway.
Introduction
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K family is divided into three classes, with Class I being the most studied. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. The PI3Kγ isoform is a Class IB PI3K, which is activated by G-protein-coupled receptors (GPCRs). Its dysregulation is implicated in inflammatory diseases and cancer.
This compound has been identified as a selective inhibitor of PI3Kγ. Understanding its inhibitory profile is crucial for its development as a therapeutic agent. An in vitro kinase assay is a fundamental method to quantify the potency and selectivity of kinase inhibitors like this compound.
This compound Inhibitory Profile
This compound demonstrates potent and selective inhibition of PI3Kγ. It acts as an ATP-competitive inhibitor. The table below summarizes the in vitro inhibitory activity of this compound against different PI3K isoforms.
| Kinase Isoform | IC50 | Ki | Selectivity vs. PI3Kγ |
| PI3Kγ | 250 nM | 180 nM | - |
| PI3Kα | 4.5 µM | - | 18-fold |
| PI3Kβ | > 20 µM | - | > 80-fold |
| PI3Kδ | > 20 µM | - | > 80-fold |
Data compiled from multiple sources.[1][2]
PI3Kγ Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical PI3Kγ signaling pathway and the point of inhibition by this compound. GPCR activation leads to the recruitment and activation of PI3Kγ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the plasma membrane, leading to their activation and downstream signaling. This compound competitively binds to the ATP-binding pocket of PI3Kγ, preventing the phosphorylation of PIP2.
PI3Kγ signaling pathway and this compound inhibition.
In Vitro Kinase Assay Protocol for this compound against PI3Kγ
This protocol is designed to measure the PI3Kγ activity by quantifying the amount of ADP produced in the kinase reaction using a luminescence-based assay format, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant human PI3Kγ (p110γ/p101)
-
This compound
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA.
-
Lipid Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2) prepared as lipid vesicles.
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
-
384-well white plates
-
Plate reader capable of luminescence detection
Experimental Workflow
The following diagram outlines the major steps of the in vitro kinase assay.
Experimental workflow for the this compound in vitro kinase assay.
Detailed Protocol
-
This compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is ≤0.5% to avoid significant enzyme inhibition.
-
Enzyme and Substrate Preparation :
-
Dilute the recombinant PI3Kγ enzyme in the kinase assay buffer to the desired concentration. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare the PIP2 lipid substrate in the kinase assay buffer. The substrate is often supplied as a concentrated stock and should be diluted to the desired final concentration (e.g., 10-100 µM).
-
-
Assay Plate Setup :
-
Add 0.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 4 µL of the PI3Kγ enzyme/PIP2 substrate mixture to each well.
-
-
Kinase Reaction Initiation :
-
Initiate the kinase reaction by adding 0.5 µL of ATP solution (e.g., 250 µM in water, for a final concentration of 25 µM) to each well. The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Detection (using ADP-Glo™ as an example) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for another 30-60 minutes.
-
-
Data Acquisition :
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis :
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive overview of this compound's inhibitory profile and a detailed protocol for its in vitro kinase assay against PI3Kγ. The provided methodologies and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and other PI3Kγ inhibitors. The ATP-competitive nature of this compound and its high selectivity for the gamma isoform make it an important tool for studying PI3Kγ-mediated signaling pathways.[1][2][3]
References
Application Notes and Protocols for AS-604850 in T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AS-604850 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] The PI3K signaling pathway is a critical regulator of T-lymphocyte activation, proliferation, differentiation, and survival. Specifically, PI3Kγ is predominantly expressed in hematopoietic cells and plays a key role in mediating inflammatory and immune responses.[1] By targeting PI3Kγ, this compound offers a valuable tool for researchers studying T-cell-mediated immunity and for the development of novel therapeutics for autoimmune diseases and other inflammatory conditions.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in in vitro T-cell activation assays.
Mechanism of Action
T-cell activation is initiated through the T-cell receptor (TCR) and co-stimulatory molecules like CD28. This dual signaling activates downstream pathways, including the PI3K pathway. PI3Kγ, a class IB PI3K, is activated by G-protein coupled receptors (GPCRs) and the Ras superfamily of small GTPases. Upon activation, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt (also known as protein kinase B or PKB) and phosphoinositide-dependent kinase 1 (PDK1). The activation of the Akt signaling cascade ultimately leads to the transcription of genes that govern T-cell proliferation, cytokine production, and survival.
This compound is an ATP-competitive inhibitor of PI3Kγ, effectively blocking the phosphorylation of PIP2 and the subsequent downstream signaling events. This inhibition leads to a reduction in T-cell activation, proliferation, and cytokine secretion.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 | Selectivity | Reference |
| PI3Kγ | 250 nM | >80-fold vs PI3Kδ/β, 18-fold vs PI3Kα | [2] |
In Vitro Cellular Activity of this compound
| Cell Type | Assay | IC50 | Reference |
| RAW264.7 (macrophage cell line) | C5a-mediated PKB phosphorylation | 10 µM | [2] |
| Pik3cg+/+ monocytes | MCP-1-mediated chemotaxis | 21 µM |
Mandatory Visualizations
References
Troubleshooting & Optimization
AS-604850 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of AS-604850, a potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ) with an IC50 value of 0.25 μM.[1] It exhibits over 30-fold selectivity for PI3Kγ over PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα.[1] This selectivity makes it a valuable tool for studying the specific roles of PI3Kγ in various cellular processes and disease models.
Q2: What is the primary mechanism of action of this compound?
This compound functions by competitively binding to the ATP-binding pocket of the PI3Kγ enzyme, thereby preventing the phosphorylation of its substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition blocks the activation of downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[2][3]
Q3: What are the main research applications for this compound?
Given its role in inhibiting a key inflammatory signaling pathway, this compound is primarily used in research related to inflammation, autoimmune diseases, and certain types of cancer where PI3Kγ is implicated.
Solubility Data
The solubility of this compound in various solvents is summarized below. It is important to note that using fresh, anhydrous solvents is crucial for achieving optimal solubility, especially with hygroscopic solvents like DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 250 mg/mL[1] | 876.52 mM | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility. |
| DMSO | 57 mg/mL | 199.84 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO. |
| Ethanol | 5 mg/mL | 17.53 mM | |
| Water | < 0.1 mg/mL | Insoluble |
Stability and Storage
Proper storage of this compound is critical to maintain its activity and ensure the reproducibility of experimental results.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Store in a dry, dark place. |
| Solid (Powder) | 4°C | 2 years | For shorter-term storage. |
| In Solvent (DMSO) | -80°C | 6 months / 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent (DMSO) | -20°C | 1 month | For frequent use. |
Troubleshooting Guides
This section addresses common issues that may arise during the handling and use of this compound.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: I observed precipitation after diluting my DMSO stock solution of this compound into my aqueous cell culture medium or assay buffer. What should I do?
-
Answer: This is a common issue due to the low aqueous solubility of this compound.
-
Solution 1: Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Solution 2: Increase the DMSO Concentration: While not always ideal due to potential solvent toxicity, slightly increasing the final DMSO concentration in your assay (typically not exceeding 0.5%) can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Solution 3: Use a Surfactant: For in vitro assays, the inclusion of a non-ionic surfactant like Tween-80 (at a low concentration, e.g., 0.01%) in the final buffer can help to maintain the compound in solution.
-
Solution 4: Prepare a Fresh Dilution: Prepare the final dilution immediately before use and add it to the assay plate while vortexing or mixing to ensure rapid and even dispersion.
-
Issue 2: Inconsistent or Lower-Than-Expected Potency
-
Question: The IC50 value I'm obtaining for this compound is higher than what is reported in the literature. What could be the reason?
-
Answer: Several factors can contribute to this discrepancy.
-
Compound Degradation: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh vial of the compound.
-
Solubility Issues: As mentioned above, poor solubility can lead to a lower effective concentration of the inhibitor in your assay.
-
ATP Concentration: this compound is an ATP-competitive inhibitor. If your assay uses a high concentration of ATP, you may observe a rightward shift in the IC50 value. Consider optimizing the ATP concentration in your assay.
-
Enzyme Activity: Verify the activity of your PI3Kγ enzyme. A lower-than-expected enzyme activity can affect the apparent potency of the inhibitor.
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Question: I am observing cellular effects that I don't believe are related to PI3Kγ inhibition. How can I investigate this?
-
Answer:
-
Titrate the Concentration: Perform a dose-response experiment to determine the concentration range where you see specific inhibition of PI3Kγ signaling (e.g., by monitoring phosphorylation of Akt) without significant cytotoxicity.
-
Use a Structurally Unrelated PI3Kγ Inhibitor: As a control, use another selective PI3Kγ inhibitor with a different chemical scaffold to confirm that the observed phenotype is due to the inhibition of PI3Kγ.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing a constitutively active form of a downstream effector of PI3Kγ to see if it can reverse the effects of this compound.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight = 285.22 g/mol ), you would need 2.85 mg of the compound.
-
Add the appropriate volume of DMSO to the solid compound. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6-12 months).
-
Protocol 2: Preparation of an In Vivo Formulation (Oral Administration)
This protocol is provided as an example and may require optimization depending on the specific animal model and experimental design.
-
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure (to prepare 1 mL of a 2.08 mg/mL solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20.8 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration. It is recommended to prepare this formulation fresh on the day of use.
-
Visualizations
Caption: PI3Kγ Signaling Pathway and Inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
AS-604850 optimal working concentration
Technical Support Center: AS-605240
Note to Researchers: The compound "AS-604850" as referenced could not be identified in scientific literature. It is highly probable that this is a typographical error for AS-605240 , a potent and selective PI3Kγ inhibitor. This document provides technical support and data for AS-605240.
This guide is designed for researchers, scientists, and drug development professionals, offering comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful experimentation with AS-605240.
Frequently Asked Questions (FAQs)
Q1: What is AS-605240 and what is its primary mechanism of action?
A1: AS-605240 is a potent, ATP-competitive, and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ)[1][2]. Its primary mechanism is to block the catalytic activity of the p110γ subunit of PI3Kγ, an enzyme crucial for various cellular processes, including cell growth, proliferation, differentiation, and survival[3][4]. By inhibiting PI3Kγ, AS-605240 prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger in the PI3K/Akt signaling pathway[3].
Q2: What is the selectivity profile of AS-605240 against different PI3K isoforms?
A2: AS-605240 exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms. In cell-free assays, it is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 7.5-fold more selective than for PI3Kα. For a detailed comparison of IC50 values, please refer to Table 1.
Q3: What is the recommended starting concentration for in vitro cell-based assays?
A3: The optimal working concentration of AS-605240 can vary depending on the cell type and experimental conditions. However, a good starting point for many cell-based assays is in the range of 100 nM to 1 µM. For instance, 100 nM of AS-605240 was shown to eliminate NMDAR LTD in mouse synapses, while 1 µM was effective in blocking MCP-1- or CSF-1-induced PKB phosphorylation in bone marrow-derived monocytes. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How should I prepare and store AS-605240 stock solutions?
A4: AS-605240 is typically supplied as a powder and is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years. For cell culture experiments, the final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Q5: Is AS-605240 orally active for in vivo studies?
A5: Yes, AS-605240 is an orally active inhibitor. In various mouse models, it has been administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection at doses ranging from 10 mg/kg to 50 mg/kg.
Data Presentation
Table 1: In Vitro Potency and Selectivity of AS-605240 Against Class I PI3K Isoforms
| Target | IC50 (nM) | Ki (nM) |
| PI3Kγ | 8 | 7.8 |
| PI3Kα | 60 | Not Reported |
| PI3Kβ | 270 | Not Reported |
| PI3Kδ | 300 | Not Reported |
Table 2: Recommended Working Concentrations for Various Assays
| Assay Type | Cell/Model System | Recommended Concentration | Reference |
| In Vitro Kinase Assay | Recombinant PI3Kγ | 8 nM (IC50) | |
| PKB/Akt Phosphorylation | RAW264.7 Macrophages (C5a stimulated) | 90 nM (IC50) | |
| PKB/Akt Phosphorylation | Bone Marrow-Derived Monocytes (MCP-1/CSF-1 stimulated) | 1 µM | |
| NMDAR LTD Inhibition | Mouse Synapses | 100 nM | |
| Osteoclast Differentiation | Bone Marrow Macrophages (BMMs) | 1.25 - 5.0 µM | |
| In Vivo Peritonitis Model | RANTES-induced (mouse) | 9.1 mg/kg (ED50) | |
| In Vivo Arthritis Model | Collagen-induced (mouse) | 50 mg/kg (p.o.) | |
| In Vivo Diabetes Model | ob/ob mice | 10 - 30 mg/kg |
Experimental Protocols & Methodologies
Protocol 1: In Vitro PI3Kγ Kinase Assay
This protocol outlines a general procedure for determining the inhibitory activity of AS-605240 against recombinant PI3Kγ.
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄).
-
Prepare lipid vesicles containing PtdIns and PtdSer.
-
Prepare a solution of [γ-³³P]ATP.
-
Serially dilute AS-605240 in DMSO.
-
-
Kinase Reaction :
-
In a reaction well, combine recombinant human PI3Kγ (e.g., 100 ng) with the kinase buffer and lipid vesicles.
-
Add the serially diluted AS-605240 or DMSO (vehicle control).
-
Initiate the reaction by adding [γ-³³P]ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Termination and Detection :
-
Stop the reaction by adding a suitable reagent, such as neomycin-coated scintillation proximity assay (SPA) beads.
-
Measure the incorporation of ³³P into the lipid substrate using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of AS-605240.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot for p-Akt Inhibition in Cell Culture
This protocol describes how to assess the effect of AS-605240 on the PI3K pathway in a cellular context by measuring the phosphorylation of Akt (a downstream target).
-
Cell Culture and Treatment :
-
Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere.
-
Serum-starve the cells for 3-4 hours to reduce basal Akt phosphorylation.
-
Pre-treat the cells with various concentrations of AS-605240 or DMSO for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 50 nM C5a) for 5-10 minutes to activate the PI3Kγ pathway.
-
-
Cell Lysis and Protein Quantification :
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting :
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal.
-
Calculate the percentage of inhibition of Akt phosphorylation at each concentration of AS-605240.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition in cell-based assays | 1. Suboptimal concentration of AS-605240. 2. Compound degradation. 3. Low PI3Kγ expression or activity in the chosen cell line. 4. Inappropriate stimulation conditions. | 1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to find the optimal concentration. 2. Prepare fresh stock solutions from powder. Avoid multiple freeze-thaw cycles. 3. Confirm PI3Kγ expression in your cell line via Western Blot or qPCR. Choose a cell line known to have high PI3Kγ activity (e.g., immune cells). 4. Optimize the concentration and duration of the stimulus. |
| Compound precipitation in media | 1. Exceeding the solubility limit. 2. Use of old or hydrated DMSO for stock solution. | 1. Ensure the final concentration of AS-605240 in the culture medium is within its solubility range. The final DMSO concentration should be low (≤ 0.1%). 2. Use fresh, anhydrous DMSO to prepare stock solutions. Gentle warming may aid dissolution. |
| High background in Western Blots for p-Akt | 1. Incomplete serum starvation. 2. High basal PI3K activity in the cell line. | 1. Increase the serum starvation period (e.g., overnight), but monitor for cell viability. 2. If basal activity is high, a low dose of a pan-PI3K inhibitor might be used to establish a baseline, though this can complicate interpretation. |
| Variability in in vivo results | 1. Inconsistent drug formulation or administration. 2. Animal-to-animal variability. | 1. Ensure the compound is properly solubilized or suspended for administration. Use a consistent vehicle and administration route. 2. Increase the number of animals per group to improve statistical power. |
Visualizations
Caption: PI3Kγ Signaling Pathway and Point of Inhibition by AS-605240.
Caption: Workflow for Evaluating AS-605240 Efficacy in Cell-Based Assays.
References
Technical Support Center: AS-604850 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AS-604850, a potent and selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] Its primary mechanism of action is to block the catalytic activity of the p110γ subunit of PI3Kγ, thereby inhibiting the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and downstream signaling pathways, such as the Akt signaling cascade. This inhibition can lead to reduced cell proliferation, migration, and inflammatory responses.[3][4]
Q2: What is the selectivity profile of this compound against different PI3K isoforms?
This compound exhibits significant selectivity for PI3Kγ over other Class I PI3K isoforms. It is over 30-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold more selective for PI3Kγ than PI3Kα.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. In solvent, stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.
Troubleshooting Guide
In Vitro Experiments
Q4: I am not observing the expected inhibition of Akt phosphorylation in my western blot after this compound treatment. What could be the reason?
Several factors could contribute to this issue:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration range and incubation time for your specific cell line and experimental conditions. The IC50 for C5a-mediated PKB (Akt) phosphorylation in RAW264 macrophages is 10 μM. You may need to perform a dose-response and time-course experiment to determine the optimal conditions.
-
Compound Stability and Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved and the stock solution is not degraded. It is recommended to use freshly opened DMSO, as it can be hygroscopic and affect solubility. For cell-based assays, the final DMSO concentration should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
-
Cell Culture Conditions: High basal levels of Akt phosphorylation due to serum components can mask the inhibitory effect. Serum starvation of cells prior to stimulation and inhibitor treatment is often necessary.
-
Phosphatase Activity: Endogenous phosphatases can dephosphorylate Akt during sample preparation. Work quickly on ice and use lysis buffers containing fresh phosphatase and protease inhibitors.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-Akt and total Akt antibodies. Include appropriate positive and negative controls in your experiment.
Q5: My cell viability assay (e.g., MTT, XTT) results show inconsistent or no effect of this compound. What should I check?
-
Assay Type and Duration: MTT and similar assays measure metabolic activity, which may not always directly correlate with cell viability. Consider using an assay that directly measures cell death, such as an apoptosis assay (e.g., Annexin V staining). The incubation time with the inhibitor may also need to be extended to observe a significant effect on cell viability.
-
Cell Seeding Density: The initial number of cells plated can influence the outcome. Higher cell densities may require higher concentrations of the inhibitor.
-
Compound Stability in Culture Media: Confirm that this compound is stable in your cell culture medium for the duration of the experiment.
-
Off-Target Effects: While selective, at higher concentrations this compound may have off-target effects that could confound cell viability results.
Q6: I am having trouble with my chemotaxis assay; the cells are not migrating as expected in the presence of the chemoattractant, even without the inhibitor.
-
Chemoattractant Gradient: Ensure a proper and stable chemoattractant gradient is established in your assay system (e.g., Transwell plate).
-
Cell Health and Responsiveness: The cells used should be healthy and responsive to the chosen chemoattractant. Passage number and culture conditions can affect cell migratory capacity.
-
Pore Size of the Membrane: The pore size of the membrane in a Transwell system should be appropriate for the size and migratory capacity of your cells.
In Vivo Experiments
Q7: I am observing toxicity or mortality in my animal model at higher doses of this compound. What is the recommended dosage?
In a study using a mouse model of experimental autoimmune encephalomyelitis (EAE), subcutaneous injection of this compound at 15 and 30 mg/kg/day resulted in mortality. However, a dose of 7.5 mg/kg/day was well-tolerated and effective in reducing disease symptoms. For oral administration in a peritonitis model, an ED50 of 42.4 mg/kg was reported for reducing RANTES-induced neutrophil recruitment. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and administration route.
Q8: How should I formulate this compound for in vivo administration?
For oral administration, one protocol suggests preparing a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline. Another option for oral administration is a suspension in carboxymethyl cellulose sodium (CMC-NA). For in vivo experiments, it is recommended to prepare the working solution freshly on the same day of use.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PI3Kγ) | 0.25 µM | Recombinant Human Enzyme | |
| Ki (PI3Kγ) | 0.18 µM | Recombinant Human Enzyme | |
| IC50 (PI3Kα) | 4.5 µM | Recombinant Human Enzyme | |
| IC50 (PI3Kβ) | > 20 µM | Recombinant Human Enzyme | |
| IC50 (PI3Kδ) | > 20 µM | Recombinant Human Enzyme | |
| IC50 (PKB/Akt Phosphorylation) | 10 µM | C5a-stimulated RAW264 Macrophages | |
| IC50 (Chemotaxis) | 21 µM | MCP-1-stimulated Pik3cg+/+ Monocytes | |
| ED50 (Neutrophil Recruitment) | 42.4 mg/kg (oral) | RANTES-induced Peritonitis in Mice |
Experimental Protocols
Protocol 1: Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The next day, serum-starve the cells for a period suitable for your cell line (e.g., 4-24 hours). Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours. Stimulate the cells with a relevant agonist (e.g., chemokine, growth factor) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473 or Thr308) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total Akt.
Protocol 2: Cell Viability Assay (Resazurin-based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and DMSO vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 0.15-0.2 mg/ml and incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 3: Chemotaxis Assay (Transwell-based)
-
Preparation: Place Transwell inserts with an appropriate pore size (e.g., 5 µm) into the wells of a 24-well plate.
-
Chemoattractant Gradient: Add the chemoattractant (e.g., MCP-1) to the lower chamber. Add medium alone to the control wells.
-
Cell Suspension: Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound or DMSO vehicle.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 2-4 hours).
-
Cell Staining and Counting: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI, Crystal Violet). Count the number of migrated cells in several fields of view under a microscope.
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for Western blot analysis of Akt phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AS-604850
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AS-604850. The information below addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, selective, and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] It is designed to specifically target this isoform within the PI3K signaling pathway.
Q2: What are the known off-target effects of this compound on other PI3K isoforms?
While this compound is highly selective for PI3Kγ, it can inhibit other PI3K isoforms at higher concentrations. It shows over 30-fold selectivity for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold selectivity over PI3Kα.[1][3] This means that at elevated concentrations, there is a potential for inhibition of these other PI3K isoforms, which could lead to broader cellular effects.
Q3: I am observing unexpected cellular effects. How can I determine if they are due to off-target activities of this compound?
To investigate if an observed effect is off-target, consider the following:
-
Dose-Response Curve: Perform a dose-response experiment. On-target effects should correlate with the known IC50 of this compound for PI3Kγ (approximately 0.25 µM).[1] Effects that only appear at much higher concentrations are more likely to be off-target.
-
Use a Structurally Different PI3Kγ Inhibitor: If possible, repeat the experiment with a different, structurally unrelated PI3Kγ inhibitor. If the same "off-target" effect is observed, it may actually be a consequence of PI3Kγ inhibition that was previously uncharacterized in your system.
-
PI3Kγ Knockout/Knockdown Cells: The most definitive control is to use cells where PI3Kγ has been genetically knocked out or knocked down. This compound should not produce its on-target effects in these cells. If your unexpected phenotype persists in these cells upon treatment, it is strongly indicative of an off-target effect.
-
Rescue Experiments: If the off-target effect is hypothesized to be due to inhibition of a specific alternative kinase, attempt a rescue by activating that specific pathway.
Q4: What are the expected on-target effects of this compound that I should be aware of?
Inhibition of PI3Kγ by this compound is expected to block downstream signaling pathways. Key observable on-target effects include:
-
Reduced phosphorylation of Protein Kinase B (PKB/Akt).
-
Decreased phosphorylation of downstream Akt substrates such as GSK3α and GSK3β.
-
In some cell types, reduced phosphorylation of p44/42 ERK (ERK1/2) MAPKs.
-
Inhibition of chemotaxis in immune cells like monocytes and neutrophils.
Researchers should be aware that these on-target effects can be widespread and may be considered "unexpected" if the full scope of PI3Kγ signaling in their specific experimental model is not known.
Q5: Are there any known adverse events associated with PI3K inhibitors in general?
Yes, PI3K inhibitors as a class can be associated with a range of adverse events, which can be due to both on-target and off-target effects. These can include, but are not limited to, diarrhea, rash, inflammatory conditions like pneumonitis, and hyperglycemia. While these are more commonly documented for clinically used PI3K inhibitors, it is important to be aware of these potential class-wide effects when working with any PI3K inhibitor.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or apoptosis | The cell type may be highly dependent on the PI3K pathway for survival. This could be an on-target effect. At high concentrations, off-target kinase inhibition could also induce toxicity. | Perform a dose-response analysis to see if the toxicity aligns with the IC50 for PI3Kγ. Use a lower concentration of this compound. Consider using PI3Kγ knockout/knockdown cells as a control. |
| Effects on cell migration are not as expected | PI3Kγ is a key regulator of immune cell migration. Observed effects are likely on-target. However, other PI3K isoforms can also play a role in migration in different cell types. | Confirm the expression of PI3Kγ in your cell model. Titrate the concentration of this compound to ensure you are in the selective range for PI3Kγ inhibition. |
| Alterations in cell signaling pathways other than PI3K/Akt | This could be due to pathway crosstalk, where the PI3K pathway interacts with other signaling cascades. Alternatively, it could be a true off-target effect at higher concentrations. | Map the known interactions of the PI3K pathway. Investigate if the observed signaling changes are downstream or parallel to PI3Kγ. Perform a dose-response experiment to distinguish on-target from potential off-target effects. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms
| Target | IC50 | Ki | Selectivity vs. PI3Kγ |
| PI3Kγ | 0.25 µM | 0.18 µM | 1x |
| PI3Kα | 4.5 µM | Not Reported | 18x |
| PI3Kβ | > 20 µM | Not Reported | > 30x |
| PI3Kδ | > 20 µM | Not Reported | > 30x |
| Data compiled from multiple sources. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PI3Kγ
This protocol is a generalized method for assessing the inhibitory activity of compounds like this compound against PI3Kγ.
-
Prepare Kinase Reaction Buffer: A typical buffer may contain 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄, and other components.
-
Prepare Lipid Vesicles: Create lipid vesicles containing phosphatidylinositol (PtdIns) and phosphatidylserine (PtdSer).
-
Incubate Components: In a reaction well, combine human PI3Kγ enzyme, the kinase buffer, lipid vesicles, and the test compound (this compound) or DMSO as a control.
-
Initiate Reaction: Start the kinase reaction by adding ATP mixed with radiolabeled [γ-³³P]ATP.
-
Incubate: Allow the reaction to proceed at room temperature for a specified time.
-
Stop Reaction and Quantify: Terminate the reaction and quantify the incorporation of the radiolabel into the lipid vesicles to determine enzyme activity.
-
Calculate IC50: Perform the assay with a range of this compound concentrations to calculate the IC50 value.
Protocol 2: Western Blot for Downstream PI3Kγ Signaling (Akt Phosphorylation)
This protocol assesses the on-target effect of this compound in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Treat the cells with varying concentrations of this compound or DMSO for a predetermined time (e.g., 15 minutes).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., C5a or MCP-1) to activate the PI3Kγ pathway.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection and Analysis: Use appropriate secondary antibodies and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the ratio of p-Akt to total Akt.
Visualizations
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected effects of this compound.
References
Technical Support Center: AS-604850 In Vivo Administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of AS-604850, a selective PI3Kγ inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] PI3Kγ is a key enzyme in the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration. By selectively inhibiting PI3Kγ, this compound can modulate immune responses and inflammatory processes, making it a valuable tool for research in these areas.
Q2: What is the solubility of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
Q3: What are the recommended dosages for in vivo studies in mice?
Published studies have reported the following effective dosages for this compound in mice:
-
Oral administration: 10-30 mg/kg[1]
-
Subcutaneous administration: 7.5 mg/kg/day.[3] It is important to note that higher subcutaneous doses of 15 mg/kg/day and 30 mg/kg/day were found to be poorly tolerated in a study with EAE mice.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation | The compound has low aqueous solubility. The proportion of the aqueous component in the final vehicle may be too high. | Ensure the initial stock solution in 100% DMSO is fully dissolved before adding co-solvents and aqueous solutions. Prepare the formulation fresh before each use. Consider using a vehicle with a higher percentage of solubilizing agents like PEG400 or using a suspension-based formulation with suspending agents like carboxymethylcellulose (CMC). For subcutaneous injections, ensure the final DMSO concentration is sufficient to maintain solubility, but within a safe range for the animals (ideally ≤10%). |
| Visible irritation or adverse reaction at the injection site (subcutaneous) | The concentration of DMSO or other organic solvents may be too high, causing local toxicity. | Reduce the final concentration of DMSO in the dosing solution to the lowest effective concentration, ideally below 10%. Ensure the vehicle is well-mixed and the pH is within a physiological range. Always include a vehicle-only control group to assess the effects of the vehicle itself. |
| Difficulty in administering the formulation orally (e.g., high viscosity) | The concentration of suspending agents like CMC might be too high. | Optimize the concentration of the suspending agent to achieve a homogenous suspension that can be easily and accurately administered by oral gavage. Gentle warming of the formulation may help reduce viscosity, but ensure it does not affect the stability of this compound. |
| Inconsistent results between experiments | Variability in formulation preparation. Incomplete dissolution or non-homogenous suspension. | Follow a standardized and detailed protocol for preparing the dosing solution. Ensure the compound is fully dissolved or uniformly suspended before administration. Vortex the suspension thoroughly before drawing each dose. |
Quantitative Data Summary
| Parameter | Value | Species | Administration Route | Reference |
| Oral ED₅₀ (RANTES-induced peritoneal neutrophil recruitment) | 42.4 mg/kg | Mouse | Oral | |
| Effective Oral Dose (Thioglycollate-induced peritonitis) | 10 mg/kg | Mouse | Oral | |
| Effective Subcutaneous Dose (EAE model) | 7.5 mg/kg/day | Mouse | Subcutaneous | |
| Tolerated Subcutaneous Dose (EAE model) | < 15 mg/kg/day | Mouse | Subcutaneous |
Experimental Protocols
Preparation of this compound for Oral Administration (Suspension)
This protocol is a general guideline for preparing a suspension of a hydrophobic compound for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and average weight of the mice.
-
Prepare the vehicle. A commonly used vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, PEG400, Tween 80, and an aqueous solution. A typical formulation could be:
-
10% DMSO
-
40% PEG400
-
5% Tween 80
-
45% Saline or 0.5% CMC
-
-
Dissolve this compound. First, dissolve the weighed this compound powder in the required volume of DMSO. Ensure complete dissolution by vortexing or brief sonication.
-
Add co-solvents. Sequentially add the PEG400 and Tween 80 to the DMSO solution, mixing thoroughly after each addition.
-
Add the aqueous component. Slowly add the saline or CMC solution to the mixture while continuously vortexing to form a stable suspension.
-
Administer immediately. It is recommended to prepare the formulation fresh before each administration and to vortex the suspension before drawing each dose to ensure homogeneity.
Preparation of this compound for Subcutaneous Administration (Solution)
This protocol is based on a study where this compound was administered subcutaneously in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile saline (0.9% NaCl)
Procedure:
-
Calculate the required amount of this compound for your study (e.g., for a 7.5 mg/kg dose).
-
Prepare a stock solution. Dissolve the this compound powder in 100% sterile DMSO to create a concentrated stock solution. The concentration of this stock will depend on the final desired dosing volume and concentration.
-
Dilute the stock solution. On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept as low as possible, ideally not exceeding 10%, to minimize local toxicity.
-
Administer the solution. Administer the prepared solution to the mice via subcutaneous injection. Always include a vehicle control group receiving the same final concentration of DMSO in saline.
Signaling Pathway Visualization
This compound is a selective inhibitor of PI3Kγ, a key component of the PI3K/Akt signaling pathway. This pathway is activated by various growth factors and cytokines and plays a central role in cell survival, proliferation, and migration.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.
References
AS-604850 Technical Support Center
Welcome to the technical support center for AS-604850. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning potential toxicity and experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1] Its primary mechanism is to block the catalytic activity of the p110γ subunit of PI3K, thereby inhibiting the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) and downstream signaling pathways, such as the Akt signaling cascade. This inhibition can affect various cellular processes including cell growth, proliferation, survival, and migration.[2][3]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at high concentrations (e.g., 57 mg/mL or 199.84 mM) but is insoluble in water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in 100% DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to a year.[4] The solid powder form of this compound should be stored at -20°C.
Q3: What is the selectivity profile of this compound against different PI3K isoforms?
This compound exhibits significant selectivity for the PI3Kγ isoform. It is over 30-fold more selective for PI3Kγ compared to PI3Kδ and PI3Kβ, and 18-fold more selective for PI3Kγ than PI3Kα.
Q4: At what concentrations is this compound typically used in cell culture?
The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have used a range of concentrations. For example, in HepG2 and Huh7-Ntcp cells, a concentration of 2.5 μM was used to study apoptosis. In studies with primary monocytes, concentrations up to 30 μM have been used to inhibit MCP-1-mediated phosphorylation of PKB. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q5: What are the known downstream effects of this compound treatment in cells?
Treatment with this compound has been shown to inhibit the phosphorylation of Akt (also known as PKB) and its downstream substrates, such as GSK3α and β. It can also reduce the phosphorylation of p44/42 ERK (ERK1/2) MAPKs in certain cell types. Depending on the cellular context, these effects can lead to the inhibition of chemotaxis, and in some cases, the induction of apoptosis.
Troubleshooting Guide: this compound-Induced Toxicity
This guide addresses potential issues related to unexpected or excessive cell death when using this compound in cell culture.
| Problem | Possible Cause | Troubleshooting Steps |
| Higher than expected cytotoxicity at previously reported "safe" concentrations. | Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PI3K pathway inhibition. Cell lines that are highly dependent on the PI3Kγ pathway for survival may be more susceptible to this compound-induced apoptosis. | 1. Perform a dose-response and time-course experiment: Determine the IC50 value for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). 2. Review the literature: Check for data on the PI3K isoform dependency of your cell line. 3. Start with a lower concentration range: Based on your findings, begin with concentrations below the expected IC50 for your primary endpoint. |
| Inconsistent results and high variability between experiments. | Compound Instability or Precipitation: this compound is insoluble in aqueous media. Improper dissolution or degradation in culture media can lead to inconsistent effective concentrations. | 1. Ensure complete solubilization: When preparing working solutions, dilute the DMSO stock in pre-warmed culture medium and vortex thoroughly. Avoid precipitation. 2. Minimize DMSO concentration: Keep the final DMSO concentration in your culture medium as low as possible (ideally ≤ 0.1%) and include a vehicle control (DMSO alone) in all experiments. 3. Replenish the compound: For long-term experiments (> 24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24-48 hours to account for potential degradation. |
| Unexpected morphological changes or signs of cellular stress unrelated to apoptosis. | Off-Target Effects: Although this compound is selective for PI3Kγ, at higher concentrations, it may inhibit other kinases or cellular processes, leading to off-target effects. | 1. Use the lowest effective concentration: Based on your dose-response studies, use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target activity. 2. Include a structurally unrelated PI3Kγ inhibitor: As a control, use another selective PI3Kγ inhibitor to confirm that the observed phenotype is due to the inhibition of the intended target. 3. Rescue experiment: If possible, try to rescue the phenotype by activating a downstream component of the PI3Kγ pathway. |
| Cell death is observed, but canonical markers of apoptosis are absent. | Alternative Cell Death Pathways: Inhibition of survival signals can induce non-apoptotic cell death pathways, such as necroptosis or autophagy-dependent cell death. | 1. Assess markers for different cell death pathways: Use specific inhibitors (e.g., necrostatin-1 for necroptosis, 3-methyladenine for autophagy) to investigate the involvement of other cell death mechanisms. 2. Analyze cellular morphology: Use microscopy to look for morphological hallmarks of different cell death types. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (PI3Kγ) | 0.25 µM | Human recombinant enzyme | |
| IC50 (PI3Kα) | 4.5 µM | Human recombinant enzyme | |
| IC50 (PI3Kβ) | > 20 µM | Human recombinant enzyme | |
| IC50 (PI3Kδ) | > 20 µM | Human recombinant enzyme | |
| IC50 (C5a-mediated PKB phosphorylation) | 10 µM | RAW264 mouse macrophages | |
| IC50 (MCP-1-mediated chemotaxis) | 21 µM | Pik3cg+/+ monocytes |
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Cytotoxicity using a Caspase-3/-7 Activity Assay
This protocol describes a method to quantify apoptosis by measuring the activity of executioner caspases 3 and 7.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a concentrated DMSO stock. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Caspase-3/-7 Activity Measurement: Following the manufacturer's instructions for your chosen caspase-3/-7 assay kit (e.g., a fluorometric or colorimetric assay), add the caspase substrate to each well.
-
Incubation and Reading: Incubate the plate at room temperature for the recommended time, protected from light. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the fold-change in caspase-3/-7 activity. Plot the results as a function of this compound concentration to determine the dose-response relationship.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacological model reveals biased dependency on PI3K isoforms for tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Improving AS-604850 In Vivo Efficacy
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using the PI3Kγ inhibitor AS-604850 in in vivo experiments. It covers frequently asked questions, troubleshooting advice for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Phosphoinositide 3-kinase γ (PI3Kγ).[1][2] It functions by blocking the PI3K/Akt signaling pathway, which is crucial for cellular functions like cell growth, proliferation, migration, and survival.[3][4] By inhibiting PI3Kγ, this compound can suppress inflammatory responses and reduce the recruitment of leukocytes like neutrophils to inflammation sites.[5]
Q2: How selective is this compound for PI3Kγ compared to other PI3K isoforms?
A2: this compound shows significant selectivity for the γ isoform. It is over 30-fold more selective for PI3Kγ than for PI3Kδ and PI3Kβ, and 18-fold more selective than for PI3Kα. This selectivity is critical for minimizing off-target effects in experimental models.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Solid/Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to 4 years).
-
Stock Solutions (e.g., in DMSO): Prepare aliquots and store them in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Working Solutions for In Vivo Use: It is strongly recommended to prepare these solutions fresh on the day of use to ensure stability and prevent precipitation.
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | PI3Kγ | |
| IC50 (PI3Kγ) | 250 nM | |
| Ki (PI3Kγ) | 180 nM | |
| Selectivity (vs. PI3Kα) | 18-fold | |
| Selectivity (vs. PI3Kδ, β) | >30-fold | |
| Mechanism | ATP-Competitive |
Troubleshooting In Vivo Experiments
Q4: I am observing low or no efficacy in my animal model. What are the potential causes and solutions?
A4: This is a common issue that can stem from several factors related to formulation, dosage, or the experimental model itself. Refer to the troubleshooting workflow below.
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
Q5: My this compound formulation is precipitating upon dilution. How can I improve its solubility for in vivo administration?
A5: this compound has poor aqueous solubility. A multi-component vehicle is often necessary.
-
Initial Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 57 mg/mL).
-
Co-solvents: For the final working solution, use a vehicle containing co-solvents like PEG300, Tween-80, or corn oil. A common strategy is to dilute the DMSO stock into a mix of PEG300 and a surfactant like Tween-80 before adding the final aqueous component (e.g., saline or water). One study successfully used a solvent of 50% DMSO, 40% PEG300, and 10% ethanol for oral administration of a poorly soluble compound.
-
Preparation: Always add each solvent sequentially and ensure complete dissolution before adding the next. Gentle warming or sonication can aid dissolution, but always prepare the final formulation fresh before each use.
Q6: I am observing toxicity (e.g., weight loss, mortality) in my animals. What dose should I be using?
A6: High doses of this compound can be toxic. One study in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model found that doses of 15 and 30 mg/kg/day (subcutaneous) were lethal. However, a dose of 7.5 mg/kg/day was well-tolerated and effective. In other models of inflammation, oral doses of 10-30 mg/kg have been used effectively.
-
Recommendation: Always perform a preliminary dose-finding or tolerability study in your specific animal model. Start with a lower dose (e.g., 7.5 mg/kg) and escalate if no efficacy is observed and the compound is well-tolerated.
Experimental Protocols & Methodologies
Q7: Can you provide a sample protocol for preparing and administering this compound for an in vivo mouse study?
A7: The following is a generalized protocol based on methodologies reported in the literature for an inflammation model.
General In Vivo Experimental Workflow
Caption: A standard workflow for an in vivo efficacy study using this compound.
Protocol Details:
-
Vehicle Preparation: Prepare a vehicle solution appropriate for your administration route. For oral gavage, a common vehicle consists of DMSO, PEG300, and Tween-80 in saline. A typical ratio might be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Dissolve it first in the DMSO component of your vehicle.
-
Sequentially add the PEG300 and Tween-80, ensuring the solution is clear at each step.
-
Finally, add the saline to reach the final desired concentration (e.g., 0.75 mg/mL for a 7.5 mg/kg dose in a 20g mouse receiving 200 µL).
-
Vortex thoroughly. Prepare this solution fresh immediately before administration.
-
-
Administration:
-
Route: Oral gavage is a common and effective route. Subcutaneous injection has also been used.
-
Timing: Administer this compound approximately 15-30 minutes before inducing the inflammatory challenge (e.g., intraperitoneal injection of RANTES or thioglycollate).
-
Volume: For oral gavage in mice, a typical volume is 10 mL/kg body weight.
-
-
Endpoint Analysis: Depending on the model, endpoints can include quantifying neutrophil recruitment via peritoneal lavage and cell counting, measuring cytokine levels in tissue or plasma, or assessing target engagement by measuring p-Akt levels in tissue lysates via Western blot.
In Vivo Dosing Regimens from Literature
| Animal Model | Administration Route | Dosage | Outcome | Reference |
| RANTES-induced Peritonitis (Mouse) | Oral | ED50 = 42.4 mg/kg | Reduced peritoneal neutrophil recruitment | |
| Thioglycollate-induced Peritonitis (Mouse) | Oral | 10 mg/kg | 31% reduction in neutrophil recruitment | |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | Subcutaneous (daily) | 7.5 mg/kg | Ameliorated clinical symptoms, reduced leukocyte infiltration in CNS | |
| EAE (Mouse) | Subcutaneous (daily) | 15-30 mg/kg | Lethal toxicity observed |
Signaling Pathway
Q8: How does this compound affect the PI3K signaling pathway?
A8: this compound inhibits PI3Kγ, which is typically activated by G-protein coupled receptors (GPCRs), such as chemokine receptors. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and activation of downstream kinases like Akt (also known as PKB), thereby blocking the entire signaling cascade that promotes cell migration, survival, and proliferation.
Caption: The inhibitory action of this compound on the PI3Kγ/Akt signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PI3Kγ INHIBITION ALLEVIATES SYMPTOMS AND INCREASES AXON NUMBER IN EXPERIMENTAL AUTOIMMUNE ENCEPHALOMYELITIS MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pi3k signaling pathways: Topics by Science.gov [science.gov]
- 5. selleckchem.com [selleckchem.com]
AS-604850 long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and experimental use of AS-604850.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for long-term storage of this compound powder?
For long-term stability, this compound powder should be stored at -20°C. Under these conditions, it is stable for up to 3 years.[1][2] Some suppliers also indicate that storage at 4°C is acceptable for up to 2 years.
Q2: How should I store this compound after reconstituting it in a solvent?
Once dissolved in a solvent such as DMSO, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are stable for at least 6 months to a year.[1][3][4] For shorter-term storage, -20°C is acceptable for up to 1 month.
Q3: Can I store reconstituted this compound at 4°C?
Storage of this compound in DMSO at 4°C is not recommended for long periods. It is stable for a maximum of two weeks under these conditions. For any storage longer than a few days, freezing is recommended.
Q4: What is the best solvent for reconstituting this compound?
DMSO is the most commonly recommended solvent for creating stock solutions of this compound. It is soluble in DMSO at concentrations as high as 250 mg/mL. For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline may be necessary. It is important to use freshly opened or anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture-absorbing DMSO.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibitor activity in assays. | 1. Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C or 4°C).2. Degradation of the compound due to moisture in the DMSO solvent.3. Incorrect final concentration in the assay. | 1. Aliquot stock solutions after the initial reconstitution to minimize freeze-thaw cycles. Always store aliquots at -80°C for long-term use.2. Use fresh, high-quality, anhydrous DMSO for reconstitution. Prepare fresh dilutions from a frozen stock for each experiment.3. Verify the concentration of your stock solution and ensure accurate dilution calculations. |
| Precipitation of the compound in aqueous media. | This compound is poorly soluble in water. The final concentration of DMSO in your aqueous buffer may be too low to maintain solubility. | Ensure the final DMSO concentration in your experimental media is sufficient to keep the compound dissolved, typically at or below 0.5% to avoid solvent toxicity to cells. If precipitation occurs, sonication may help to redissolve the compound. For in vivo preparations, specific formulations with PEG300 and Tween-80 can improve solubility. |
| Inconsistent results in animal studies. | For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. | Always prepare fresh formulations for animal dosing immediately before administration to ensure stability and consistent delivery of the compound. |
Long-Term Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 2 - 3 years | |
| Powder | 4°C | 2 years | |
| In DMSO | -80°C | 6 months - 1 year | |
| In DMSO | -20°C | 1 month | |
| In DMSO | 4°C | 2 weeks |
Experimental Protocols
In Vitro Inhibition of PKB/Akt Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the PI3Kγ signaling pathway by measuring the phosphorylation of its downstream target, PKB/Akt.
-
Cell Culture: Culture primary monocytes or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Stimulation: Starve the cells of serum for 2-4 hours before the experiment.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0-30 µM) or a vehicle control (DMSO) for 15 minutes.
-
Agonist Stimulation: Stimulate the cells with a chemokine such as MCP-1 or C5a for a predetermined time (e.g., 5-10 minutes) to activate the PI3Kγ pathway.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated PKB/Akt (e.g., p-Akt Ser473) and total PKB/Akt.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated PKB/Akt signal to the total PKB/Akt signal.
In Vivo Inhibition of Neutrophil Recruitment in Mice
This protocol describes the use of this compound in a mouse model of peritonitis to evaluate its anti-inflammatory effects.
-
Animal Model: Use Balb/C or C3H mice.
-
Compound Preparation: Prepare a fresh oral formulation of this compound on the day of the experiment. For example, create a stock solution in DMSO and then dilute it in corn oil or a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer this compound orally to the mice at doses ranging from 10-100 mg/kg. A vehicle control group should also be included.
-
Induction of Peritonitis: Approximately 4 to 4.5 hours after compound administration, induce peritonitis by intraperitoneal injection of an inflammatory agent like thioglycollate or a chemokine such as RANTES.
-
Peritoneal Lavage: After a specific time (e.g., 4-6 hours) following the inflammatory stimulus, euthanize the mice and perform a peritoneal lavage with cold PBS containing EDTA.
-
Cell Counting: Collect the peritoneal fluid and determine the total number of leukocytes.
-
Differential Cell Count: Prepare cytospin slides of the peritoneal cells and perform a differential count (e.g., using Wright-Giemsa stain) to specifically quantify the number of neutrophils.
-
Data Analysis: Compare the number of recruited neutrophils in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition.
Visualizations
Caption: this compound selectively inhibits PI3Kγ, blocking PIP3 production and downstream Akt signaling.
Caption: Workflow for assessing this compound's inhibitory effect on Akt phosphorylation in vitro.
References
avoiding AS-604850 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the PI3Kγ inhibitor, AS-604850, specifically focusing on avoiding its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. [1][2]It exhibits significantly higher selectivity for PI3Kγ over other Class I PI3K isoforms (α, β, and δ). [3][4]By inhibiting PI3Kγ, this compound blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This, in turn, inhibits the activation of downstream signaling pathways, most notably the Akt/PKB pathway, which is crucial for various cellular processes including cell growth, proliferation, survival, and migration. [5] Q2: Why does this compound precipitate in my cell culture media?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its low aqueous solubility. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is inherently hydrophobic and is practically insoluble in water.
-
Solvent Shock: The rapid dilution of a concentrated this compound stock solution (typically in DMSO) into the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific cell culture medium being used.
-
Media Components: Interactions with components in the cell culture medium, such as salts, proteins (especially in serum-containing media), and changes in pH, can reduce the solubility of the compound.
-
Temperature: Adding a concentrated stock solution to cold media can decrease solubility and promote precipitation.
Q3: What are the consequences of this compound precipitation in my experiments?
Precipitation of this compound can significantly impact the accuracy and reproducibility of your experimental results:
-
Inaccurate Dosing: The actual concentration of the soluble, active inhibitor will be lower than intended, leading to unreliable data.
-
Cellular Toxicity: The solid particles of the precipitate can be toxic to cells, independent of the pharmacological effects of the inhibitor.
-
Experimental Artifacts: Precipitate can interfere with various assays, particularly those involving imaging or absorbance/fluorescence readings.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation.
Issue: Precipitate observed after adding this compound to cell culture media.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration |
| DMSO | >10 mg/mL | >35 mM |
| DMSO | 57 mg/mL | ~199.84 mM |
| Ethanol | 5 mg/mL | ~17.53 mM |
| Water | Insoluble | - |
| DMSO:PBS (pH 7.2) (1:3) | 0.5 mg/mL | ~1.75 mM |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₅F₂NO₄S |
| Molecular Weight | 285.22 g/mol |
| pKa | 7.07 ± 0.20 (Predicted) |
| Appearance | Off-white solid |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound.
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. Note: Using anhydrous DMSO is critical as moisture can reduce the solubility of this compound.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, gently warm the tube in a 37°C water bath or sonicate for a few minutes until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Media
This protocol provides a method for diluting the concentrated stock solution to the final working concentration while minimizing precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C. Adding the stock solution to cold media can cause precipitation.
-
Intermediate Dilution (Optional but Recommended):
-
In a sterile tube, add the required volume of the 10 mM this compound stock solution to a small volume of pre-warmed serum-free medium (e.g., 100 µL).
-
Gently mix by pipetting or brief vortexing. This creates an intermediate dilution and gradually introduces the compound to an aqueous environment.
-
-
Final Dilution: Add the intermediate dilution (or the stock solution directly if not performing the intermediate step) dropwise to the final volume of pre-warmed complete cell culture medium while gently swirling the flask or tube. This ensures rapid and even distribution of the compound.
-
Final Mix: Gently invert the container a few times to ensure the solution is homogeneous.
-
Visual Inspection: Before adding the media to your cells, visually inspect it for any signs of precipitation.
Protocol 3: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps determine the empirical solubility limit of this compound in your specific experimental conditions.
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Vehicle Control: Include a control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the dilutions at 37°C for a period relevant to your experiment (e.g., 2, 6, or 24 hours).
-
Visual and Microscopic Inspection: After incubation, visually inspect each dilution for any signs of cloudiness or precipitate. For a more sensitive assessment, examine a small aliquot of each dilution under a microscope. The highest concentration that remains clear is your working maximum soluble concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the PI3Kγ/Akt signaling pathway.
Caption: Experimental workflow for using this compound in cell culture.
References
AS-604850 experimental controls and validation
This technical support center provides detailed guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using the PI3Kγ inhibitor, AS-604850.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the PI3Kγ enzyme, preventing the phosphorylation of its lipid substrate, phosphatidylinositol 4,5-bisphosphate (PIP2), to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][4] This blockade inhibits downstream signaling pathways, most notably the Akt/PKB pathway, which is crucial for cellular processes like inflammation, immune cell migration, and proliferation.
Q2: What is the isoform selectivity profile of this compound?
This compound exhibits significant selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, δ). This selectivity is critical for attributing observed biological effects specifically to the inhibition of PI3Kγ.
Table 1: this compound IC₅₀ Values for PI3K Isoforms
| PI3K Isoform | IC₅₀ (µM) | Selectivity Fold (vs. γ) |
| PI3Kγ | 0.25 | - |
| PI3Kα | 4.5 | 18-fold |
| PI3Kβ | >20 | >80-fold |
| PI3Kδ | >20 | >80-fold |
(Data sourced from references)
Q3: How should stock solutions of this compound be prepared and stored?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Preparation: Dissolve the compound in 100% DMSO. Ensure it is fully solubilized.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When stored at -80°C, the solution should be used within six months.
Q4: What are the recommended working concentrations for this compound in different experimental setups?
The optimal concentration depends heavily on the cell type, assay duration, and specific experimental goals. It is always recommended to perform a dose-response curve to determine the ideal concentration for your system.
Table 2: General Guidance on this compound Working Concentrations
| Experiment Type | Typical Concentration Range | Key Downstream Readout |
| Cell-Based Assays | 1 - 30 µM | Inhibition of p-Akt, reduction of chemotaxis. |
| In Vitro Kinase Assays | 0.1 - 1 µM | Direct measurement of PI3Kγ enzymatic activity. |
| In Vivo (Mouse Models) | 10 - 30 mg/kg (oral admin.) | Reduction of neutrophil recruitment, amelioration of disease symptoms in EAE. |
Signaling Pathway and Experimental Workflows
To validate the activity of this compound, it is crucial to monitor the modulation of its intended signaling pathway.
Caption: PI3Kγ signaling pathway inhibited by this compound.
Experimental Protocols and Validation
Protocol 1: Validating this compound Activity via Western Blot for p-Akt
This protocol describes the most common method to validate the biological activity of this compound in a cell-based assay by measuring the phosphorylation of Akt (a direct downstream target of PI3K activity).
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages) at an appropriate density in a 6-well plate and allow them to adhere overnight. Ensure cells are in the logarithmic growth phase.
-
Serum Starvation (Optional): To reduce basal p-Akt levels, you may serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1-2 hours. Include a "vehicle-only" control using the same final concentration of DMSO as in the highest this compound dose.
-
Cell Stimulation: Stimulate the cells with a known PI3Kγ activator (e.g., MCP-1 for monocytes, C5a for macrophages) for 15-30 minutes to induce Akt phosphorylation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
-
Protein Quantification:
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C. A loading control (e.g., β-actin or GAPDH) is essential.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities. A successful experiment will show a dose-dependent decrease in the ratio of p-Akt to total Akt in this compound-treated samples compared to the stimulated vehicle control.
Caption: Experimental workflow for validating this compound activity.
Troubleshooting Guide
Q5: I am not observing any inhibition of Akt phosphorylation after treatment with this compound. What could be wrong?
This is a common issue that can arise from several factors. Systematically check the following possibilities.
-
Low Target Expression: Confirm that your chosen cell line expresses sufficient levels of PI3Kγ. Not all cell lines do. This can be checked via Western blot or qPCR.
-
Compound Inactivity: Ensure your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound. Consider purchasing a new lot if degradation is suspected.
-
Sub-potent Concentration: The published IC₅₀ is for a cell-free enzymatic assay. Higher concentrations are often needed in cell-based assays to achieve effective target inhibition. Perform a wider dose-response curve (e.g., up to 30 µM or higher).
-
Incorrect Assay Timing: The kinetics of stimulation and inhibition are critical. Perform a time-course experiment for both the stimulant (5, 15, 30, 60 min) and the inhibitor pre-treatment (30, 60, 120 min) to find the optimal window for observing p-Akt inhibition.
-
High ATP Competition: As an ATP-competitive inhibitor, the potency of this compound can be influenced by high intracellular ATP levels. While difficult to control, this is a known factor that can create a discrepancy between biochemical and cell-based assay results.
Caption: Troubleshooting logic for lack of this compound efficacy.
Q6: My experiment shows significant cell death or unexpected results even at low concentrations. How do I control for off-target effects?
While this compound is selective, off-target effects are always a possibility, especially at higher concentrations. Unexpected toxicity can also arise from the experimental conditions.
-
Validate with a Second Inhibitor: Use a structurally different, selective PI3Kγ inhibitor. If the observed phenotype is reproduced, it is more likely to be an on-target effect of PI3Kγ inhibition.
-
Use a Genetic Control (Gold Standard): The most rigorous control is to use cells where PI3Kγ has been genetically knocked out (KO) or knocked down (shRNA/siRNA). This compound should have no effect on the PI3K pathway in these cells, and the phenotype of the genetic knockout should mimic the effect of the inhibitor.
-
Control for Solvent Toxicity: Always run a vehicle-only control (e.g., DMSO) at the highest concentration used in your experiment. Some cell lines are highly sensitive to DMSO. If toxicity is observed, ensure the final DMSO concentration is below 0.1%.
-
Assess Pan-PI3K Inhibition: At very high concentrations, the selectivity of this compound for PI3Kγ over PI3Kα may diminish. If you suspect off-target inhibition of other PI3K isoforms, compare your results to those obtained with pan-PI3K inhibitors (like Wortmannin) or isoform-specific inhibitors for α, β, or δ.
References
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: AS-604850 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the phosphoinositide 3-kinase (PI3K) inhibitor AS-604850 with other notable PI3K inhibitors. We will delve into its mechanism of action, isoform selectivity, and performance, supported by experimental data and detailed protocols.
The PI3K/AKT/mTOR signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[4][5] This has led to the development of numerous inhibitors targeting different components of the pathway. These inhibitors can be broadly categorized into pan-PI3K inhibitors (targeting multiple isoforms), isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.
This compound: A Selective PI3Kγ Inhibitor
This compound is a selective, ATP-competitive inhibitor of the PI3Kγ isoform. The gamma isoform (PI3Kγ) is predominantly expressed in hematopoietic cells and plays a critical role in inflammation and immune responses, making it a distinct target compared to other isoforms more broadly implicated in cancer cell proliferation.
Mechanism of Action: this compound competitively binds to the ATP-binding site of the PI3Kγ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockage inhibits the downstream activation of AKT and subsequent signaling cascades. Experimental evidence shows that this compound effectively inhibits C5a-mediated and MCP-1-induced phosphorylation of AKT (also known as PKB) in immune cells like macrophages and monocytes.
Comparative Performance Data
The efficacy and selectivity of PI3K inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) values. This compound demonstrates marked selectivity for the γ isoform over other class I PI3K isoforms.
| Inhibitor | Type | Target Isoform(s) | IC50 (PI3Kγ) | IC50 (PI3Kα) | IC50 (PI3Kβ) | IC50 (PI3Kδ) |
| This compound | Isoform-Selective | PI3Kγ | 0.25 µM | 4.5 µM | >20 µM | >20 µM |
| Alpelisib | Isoform-Selective | PI3Kα | 2.9 µM | 0.005 µM | 1.16 µM | 0.25 µM |
| Idelalisib (CAL-101) | Isoform-Selective | PI3Kδ | 0.82 µM | 0.45 µM | 0.13 µM | 0.0025 µM |
| Copanlisib | Pan-PI3K | PI3Kα, PI3Kδ | 0.0069 µM | 0.0005 µM | 0.0037 µM | 0.0007 µM |
| Buparlisib (BKM120) | Pan-PI3K | All Class I | 0.166 µM | 0.052 µM | 0.165 µM | 0.116 µM |
| Apitolisib (GDC-0980) | Dual PI3K/mTOR | All Class I, mTOR | 0.027 µM | 0.014 µM | 0.048 µM | 0.017 µM |
Note: Data compiled from various sources. IC50 values can vary depending on assay conditions. The primary target(s) are highlighted in bold.
Visualizing the PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the central role of PI3K in this critical signaling cascade and highlights the points of intervention for different classes of inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PI3K inhibitors.
In Vitro PI3Kγ Kinase Assay
This assay directly measures the enzymatic activity of PI3Kγ and its inhibition by a test compound like this compound.
-
Objective: To determine the IC50 value of an inhibitor against a specific PI3K isoform.
-
Materials:
-
Recombinant human PI3Kγ enzyme.
-
Lipid vesicles containing Phosphatidylinositol (PtdIns) and Phosphatidylserine (PtdSer).
-
Kinase buffer (e.g., 10 mM MgCl₂, 1 mM DTT, 0.1 mM Na₃VO₄).
-
ATP (γ-[³³P]ATP or for non-radioactive assays, cold ATP).
-
Test compound (this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar for non-radioactive detection.
-
-
Procedure:
-
In a 96-well plate, add the PI3Kγ enzyme, lipid vesicles, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Measure kinase activity. For radioactive assays, this involves capturing the phosphorylated lipid product. For non-radioactive assays like ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity, using a microplate reader.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for PI3K Pathway Modulation
This method assesses the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K pathway within a cellular context.
-
Objective: To confirm that the inhibitor blocks the PI3K signaling cascade in cells.
-
Materials:
-
Cell line of interest (e.g., RAW264.7 macrophages for PI3Kγ studies).
-
Cell culture medium and supplements.
-
Test compound (this compound).
-
Stimulant (e.g., C5a or MCP-1 to activate the PI3Kγ pathway).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3β, anti-total GSK3β, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., MCP-1) for a short period (e.g., 15 minutes) to activate the pathway.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities to determine the effect of the inhibitor on protein phosphorylation relative to total protein and loading control.
-
Experimental Workflow
The development and validation of a novel PI3K inhibitor follow a structured workflow, from initial screening to in vivo efficacy studies.
References
A Comparative Guide to AS-604850 and IPI-549: Two PI3Kγ Inhibitors in Focus
In the landscape of targeted therapies, particularly within immunology and oncology, the selective inhibition of phosphoinositide 3-kinase gamma (PI3Kγ) has emerged as a promising strategy. This guide provides a detailed, data-driven comparison of two prominent PI3Kγ inhibitors: AS-604850 and IPI-549 (also known as eganelisib). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed methodologies.
Introduction to this compound and IPI-549
Both this compound and IPI-549 are small molecule inhibitors that selectively target the gamma isoform of phosphoinositide 3-kinase (PI3Kγ). PI3Kγ is a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is crucial for a variety of cellular processes including cell growth, proliferation, survival, and migration.[1][2][3] The γ isoform is predominantly expressed in hematopoietic cells and plays a significant role in immune cell trafficking and function, making it an attractive target for inflammatory diseases and immuno-oncology.[4][5] this compound is a selective, ATP-competitive inhibitor of PI3Kγ. IPI-549 is a potent and highly selective inhibitor of PI3Kγ, which has been investigated in clinical trials for advanced solid tumors.
Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway
This compound and IPI-549 exert their effects by inhibiting PI3Kγ, a critical upstream regulator of the PI3K/AKT/mTOR pathway. In immune cells, PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs) in response to chemokines. Upon activation, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT. Activated AKT then modulates a plethora of cellular processes, including cell survival, proliferation, and migration. By inhibiting PI3Kγ, both this compound and IPI-549 block the production of PIP3, thereby attenuating downstream signaling and impacting immune cell function, such as neutrophil migration.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and IPI-549, focusing on their in vitro potency and selectivity, as well as their in vivo activity. It is important to note that the data presented are compiled from different studies and the experimental conditions may vary.
Table 1: In Vitro Potency and Selectivity (IC50 values)
| Target | This compound (µM) | IPI-549 (Biochemical, nM) | IPI-549 (Cellular, nM) |
| PI3Kγ | 0.25 | 16 | 1.2 |
| PI3Kα | 4.5 | 3200 | 250 |
| PI3Kβ | >20 | 3500 | 240 |
| PI3Kδ | >20 | >8400 | 180 |
Note: Lower IC50 values indicate higher potency. The significant difference in reported IC50 values for IPI-549 between biochemical and cellular assays highlights the importance of considering the experimental context.
Table 2: In Vivo Activity
| Parameter | This compound | IPI-549 |
| Model | RANTES-induced peritoneal neutrophil recruitment in mice | Neutrophil migration in an air pouch model in mice |
| Dosing | Oral administration | Oral administration |
| Efficacy | ED50 of 42.4 mg/kg for reducing neutrophil recruitment | Dose-dependent inhibition of neutrophil migration |
| Other Models | Ameliorated clinical symptoms in a mouse model of experimental autoimmune encephalomyelitis (EAE) | Inhibits tumor growth in murine syngeneic models through immune modulation |
Table 3: Pharmacokinetic Profile of IPI-549 in Preclinical Species
| Species | Oral Bioavailability (%) | Clearance | Volume of Distribution (L/kg) | Half-life (t1/2, h) |
| Mouse | ≥31 | Low | 1.2 (mean) | 3.2 |
| Rat | ≥31 | Low | 1.2 (mean) | 4.4 |
| Dog | ≥31 | Low | 1.2 (mean) | 6.7 |
| Monkey | ≥31 | Low | 1.2 (mean) | 4.3 |
Pharmacokinetic data for this compound in these species is not as readily available in the public domain.
Experimental Protocols
Biochemical PI3Kγ Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of inhibitors against purified PI3Kγ enzyme.
Methodology:
-
Enzyme and Inhibitor Incubation: Recombinant human PI3Kγ is incubated with varying concentrations of the test inhibitor (this compound or IPI-549) in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by adding a substrate mixture containing phosphatidylinositol-4,5-bisphosphate (PIP2) and adenosine triphosphate (ATP).
-
Reaction and Termination: The reaction is allowed to proceed for a defined period at a specific temperature. The reaction is then stopped, often by the addition of a solution containing EDTA.
-
Detection: The amount of product (phosphorylated PIP3 or ADP) is quantified. Common detection methods include radiometric assays using [γ-³²P]ATP, or non-radiometric methods such as ADP-Glo™ Kinase Assay which measures ADP production via a luminescence-based signal.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular pAKT Inhibition Assay
This assay measures the ability of an inhibitor to block PI3Kγ signaling within a cellular context by quantifying the phosphorylation of AKT (a downstream effector).
Methodology:
-
Cell Culture and Treatment: A suitable cell line endogenously expressing PI3Kγ (e.g., RAW 264.7 macrophages for PI3Kγ) is cultured. The cells are then treated with various concentrations of the inhibitor.
-
Cell Stimulation: After inhibitor pre-treatment, the cells are stimulated with a GPCR agonist (e.g., C5a or MCP-1) to activate the PI3Kγ pathway.
-
Cell Lysis: The cells are lysed to release cellular proteins.
-
pAKT Detection: The level of phosphorylated AKT (at Ser473) is measured using methods such as ELISA or Western blotting with a phospho-specific antibody.
-
Data Analysis: The inhibition of AKT phosphorylation is quantified, and the cellular IC50 value is determined.
In Vivo Neutrophil Migration/Recruitment Assay
These in vivo models assess the efficacy of the inhibitors in blocking the migration of neutrophils to a site of inflammation.
Methodology for Air Pouch Model (as described for IPI-549):
-
Air Pouch Creation: An air pouch is created on the dorsum of mice by subcutaneous injection of air.
-
Inhibitor Administration: Mice are orally administered with either the vehicle or IPI-549 at various doses.
-
Inflammation Induction: A chemoattractant is injected into the air pouch to induce neutrophil migration.
-
Cell Collection and Analysis: After a specific time, the air pouch is lavaged, and the collected cells are counted to determine the number of neutrophils that have migrated into the pouch.
Methodology for Peritoneal Recruitment Model (as described for this compound):
-
Inhibitor Administration: Mice are orally administered with either the vehicle or this compound.
-
Inflammation Induction: A chemoattractant such as RANTES is injected intraperitoneally to induce neutrophil recruitment into the peritoneal cavity.
-
Cell Collection and Analysis: After a set time, the peritoneal cavity is washed, and the lavage fluid is collected. The number of neutrophils in the lavage is then quantified.
Summary and Conclusion
Both this compound and IPI-549 are selective inhibitors of PI3Kγ, with IPI-549 demonstrating particularly high potency and selectivity in both biochemical and cellular assays. The available data suggests that IPI-549 has been more extensively characterized in preclinical and clinical settings, with a well-defined pharmacokinetic profile across multiple species.
While a direct head-to-head comparison is challenging due to the lack of studies conducted under identical conditions, this guide provides a consolidated overview of the existing data. For researchers selecting a PI3Kγ inhibitor, the choice may depend on the specific requirements of their study, including the desired potency, the experimental model (in vitro vs. in vivo), and the need for a compound with established clinical relevance. The detailed protocols provided herein should aid in the design of future comparative experiments and the interpretation of existing literature.
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IPI-549 - Chemietek [chemietek.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Infinity Pharma Release: Company Presents Preclinical Data And Phase 1 Clinical Data On IPI-549 At PI3K Keystone Symposia Conference - BioSpace [biospace.com]
- 5. Development of PI3Kγ selective inhibitors: the strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
AS-604850: A Comparative Guide to its Specificity Against PI3K Isoforms
For researchers and professionals in drug development, understanding the isoform-specific activity of phosphoinositide 3-kinase (PI3K) inhibitors is paramount. This guide provides a detailed comparison of AS-604850's inhibitory activity against the four Class I PI3K isoforms: α, β, γ, and δ. The data presented herein is compiled from publicly available experimental results to facilitate an objective assessment of this compound's selectivity profile.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against the different PI3K isoforms is most effectively compared using their half-maximal inhibitory concentration (IC50) values. The following table summarizes these values, demonstrating the compound's significant selectivity for the PI3Kγ isoform.
| PI3K Isoform | IC50 (µM) | Selectivity vs. PI3Kγ |
| PI3Kα | 4.5[1][2] | 18-fold[1][3] |
| PI3Kβ | >20[1] | >80-fold |
| PI3Kγ | 0.25 | - |
| PI3Kδ | >20 | >80-fold |
This compound is an ATP-competitive inhibitor of PI3Kγ with a reported Ki value of 0.18 µM.
PI3K Signaling Pathway and this compound's Point of Intervention
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility. The diagram below illustrates the canonical PI3K/Akt/mTOR signaling cascade and highlights the inhibitory action of this compound on the PI3Kγ isoform.
References
Validating Target Engagement of AS-604850: A Comparative Guide for Researchers
For researchers and drug development professionals investigating the therapeutic potential of targeting the phosphoinositide 3-kinase gamma (PI3Kγ), validating the engagement of lead compounds with their intended molecular target is a critical step. This guide provides a comparative overview of AS-604850, a selective PI3Kγ inhibitor, and three alternative compounds: Eganelisib (IPI-549), TG100-115, and CZC24832. The information presented herein, supported by experimental data, is intended to assist in the selection and application of these research tools.
Comparison of PI3Kγ Inhibitors
This compound is a potent and selective ATP-competitive inhibitor of PI3Kγ.[1][2] Its efficacy and selectivity have been characterized in various preclinical models. To provide a comprehensive understanding of its performance, this guide compares this compound with other notable PI3Kγ inhibitors.
| Compound | Mechanism of Action | Target | IC50 (nM) | Selectivity | Key Cellular Effects |
| This compound | ATP-competitive inhibitor | PI3Kγ | 250[2][3] | >80-fold vs PI3Kδ/β, 18-fold vs PI3Kα[2] | Inhibits C5a-mediated PKB/Akt phosphorylation, blocks MCP-1-mediated chemotaxis. |
| Eganelisib (IPI-549) | Selective inhibitor | PI3Kγ | 16 | >100-fold vs other lipid and protein kinases | Reprograms M2 macrophages to an anti-tumor phenotype, enhances T-cell activation. |
| TG100-115 | Dual inhibitor | PI3Kγ / PI3Kδ | 83 (γ), 235 (δ) | Selective for γ/δ over α/β isoforms. | Reduces pulmonary eosinophilia and mucin accumulation in asthma models. |
| CZC24832 | Selective inhibitor | PI3Kγ | 27 | 10-fold vs PI3Kβ, >100-fold vs PI3Kα/δ | Inhibits T-helper 17 (TH17) cell differentiation, reduces granulocyte recruitment. |
Signaling Pathway and Experimental Workflow
To effectively utilize these inhibitors, a clear understanding of the targeted signaling pathway and a robust experimental workflow for target validation are essential.
Caption: The PI3Kγ/Akt signaling pathway initiated by GPCR activation.
Caption: A generalized workflow for validating PI3Kγ inhibitor target engagement.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for key assays used to validate PI3Kγ target engagement.
In Vitro PI3Kγ Kinase Assay
This assay directly measures the enzymatic activity of PI3Kγ and its inhibition by a test compound.
Materials:
-
Recombinant human PI3Kγ enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 4 mM MgCl2, 10 mM NaCl)
-
Substrate: D-myo-phosphatidylinositol 4,5-bisphosphate (PIP2)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo®)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant PI3Kγ enzyme, and the PIP2 substrate in a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes).
-
Stop the reaction and measure the remaining ATP using a detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Akt Phosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block the downstream signaling of PI3Kγ by measuring the phosphorylation of Akt.
Materials:
-
A relevant cell line (e.g., RAW 264.7 macrophages for C5a-induced Akt phosphorylation).
-
Cell culture medium and supplements
-
Stimulant (e.g., C5a, MCP-1)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with a suitable agonist (e.g., C5a) to activate the PI3Kγ pathway.
-
After stimulation, lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt and total Akt.
-
Incubate with a secondary HRP-conjugated antibody.
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.
Neutrophil Migration Assay
This functional assay evaluates the inhibitor's effect on a key physiological process mediated by PI3Kγ.
Materials:
-
Isolated human neutrophils
-
Chemoattractant (e.g., fMLP)
-
Test compound (e.g., Eganelisib)
-
Transwell inserts with a permeable membrane
-
Assay buffer
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with the test compound or vehicle.
-
Place the chemoattractant in the lower chamber of the Transwell plate.
-
Add the pre-treated neutrophils to the upper chamber of the Transwell insert.
-
Incubate the plate to allow for cell migration through the membrane.
-
After incubation, quantify the number of migrated cells in the lower chamber, for example, by using a cell viability reagent or by cell counting.
-
Calculate the percentage of inhibition of migration compared to the vehicle control.
By employing these standardized protocols and comparing the performance of different inhibitors, researchers can confidently validate the on-target activity of their chosen compounds and advance their drug discovery efforts.
References
- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. PI3K inhibitors as new cancer therapeutics: implications for clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PI3Kγ Inhibitors: AS-604850 vs. AS-252424
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors, AS-604850 and AS-252424. The information presented herein is collated from experimental data to assist researchers in selecting the appropriate tool for their studies in inflammation, autoimmune diseases, and oncology.
Quantitative Performance Data
The following table summarizes the key quantitative parameters for this compound and AS-252424, highlighting their potency and selectivity for PI3Kγ.
| Parameter | This compound | AS-252424 |
| PI3Kγ IC50 | 250 nM[1][2] | 30 nM[3][4][5] / 33 nM |
| PI3Kγ Ki | 180 nM | Not specified |
| PI3Kα IC50 | 4.5 µM | 935 nM / 940 nM |
| PI3Kβ IC50 | > 20 µM | 20 µM |
| PI3Kδ IC50 | > 20 µM | 20 µM |
| Selectivity (PI3Kγ vs. α) | 18-fold | ~30-fold |
| Selectivity (PI3Kγ vs. β) | > 80-fold / > 30-fold | > 600-fold |
| Selectivity (PI3Kγ vs. δ) | > 80-fold / > 30-fold | > 600-fold |
| Other Notable Targets | Not specified | Casein Kinase 2 (CK2) IC50 = 20 nM |
Mechanism of Action and Selectivity Profile
Both this compound and AS-252424 are ATP-competitive inhibitors of PI3Kγ. AS-252424, a furan-2-ylmethylene thiazolidinedione, demonstrates higher potency with an IC50 value for PI3Kγ in the low nanomolar range (30-33 nM). In contrast, this compound exhibits an IC50 of 250 nM.
In terms of selectivity, AS-252424 shows a clear advantage. It is approximately 30-fold more selective for PI3Kγ over PI3Kα and has very low activity against PI3Kβ and PI3Kδ (IC50 > 20 µM). This compound is 18-fold selective for PI3Kγ over PI3Kα and over 30-fold selective against PI3Kβ and PI3Kδ. It is important to note that AS-252424 also potently inhibits Casein Kinase 2 (CK2) with an IC50 of 20 nM, a factor that should be considered in experimental design.
In Vitro and In Vivo Efficacy
Cell-Based Assays
Both compounds have demonstrated efficacy in cell-based assays by inhibiting the downstream signaling of PI3Kγ.
-
PKB/Akt Phosphorylation:
-
This compound inhibits C5a-mediated PKB phosphorylation in RAW264 mouse macrophages with an IC50 of 10 µM. It also blocks MCP-1-induced PKB phosphorylation in primary monocytes in a concentration-dependent manner.
-
AS-252424 inhibits C5a-mediated PKB/Akt phosphorylation in RAW264 cells with a much lower IC50 of 0.23 µM and blocks MCP-1-induced PKB/Akt phosphorylation in THP-1 cells with an IC50 of 0.4 µM.
-
-
Chemotaxis:
-
This compound blocks MCP-1-mediated chemotaxis in wild-type monocytes with an IC50 of 21 µM.
-
AS-252424 also inhibits MCP-1-mediated chemotaxis in primary monocytes (IC50 = 52 µM) and the THP-1 cell line (IC50 = 53 µM).
-
Animal Models
The anti-inflammatory properties of both inhibitors have been validated in vivo.
-
Peritonitis Models: In a thioglycollate-induced peritonitis mouse model, oral administration of 10 mg/kg of either this compound or AS-252424 resulted in a significant reduction of neutrophil recruitment (31% and 35% respectively). This compound also reduced RANTES-induced peritoneal neutrophil recruitment with an ED50 of 42.4 mg/kg.
-
Experimental Autoimmune Encephalomyelitis (EAE): Systemic treatment with this compound has been shown to ameliorate clinical symptoms in EAE mice, a model for multiple sclerosis, by reducing leukocyte infiltration into the central nervous system and enhancing myelination and axon numbers.
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
To determine the IC50 values, recombinant human PI3Kγ (100 ng) is incubated with a kinase buffer containing 10 mM MgCl2, 1 mM β-glycerophosphate, 1 mM DTT, 0.1 mM Na3VO4, 0.1% Sodium Cholate, 15 µM ATP, and γATP. The reaction mixture includes lipid vesicles (18 µM PtdIns and 250 µM PtdSer) and varying concentrations of the test inhibitor (e.g., AS-252424) or DMSO as a control. The kinase reaction is stopped by the addition of 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads, and the signal is measured to determine the level of inhibition.
Cell-based PKB/Akt Phosphorylation Assay
RAW264 macrophages are serum-starved for 3 hours. The cells are then pre-treated with the inhibitor (e.g., AS-252424 at concentrations from 1 nM to 100 µM) or DMSO for 30 minutes. Following pre-treatment, cells are stimulated with 50 nM C5a for 5 minutes. The level of PKB/Akt phosphorylation at Ser-473 is then quantified using a phospho-specific antibody in an ELISA format.
Visualizing the PI3Kγ Signaling Pathway
The PI3Kγ signaling cascade is a critical pathway in cellular processes such as cell growth, proliferation, and immune responses. It is typically activated by G protein-coupled receptors (GPCRs) and Receptor Tyrosine Kinases (RTKs). This activation leads to the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as PKB), which in turn regulates a multitude of cellular functions. The activity of this pathway is negatively regulated by the phosphatase PTEN, which dephosphorylates PIP3 back to PIP2.
References
AS-604850 Kinase Cross-Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
AS-604850 is a potent and selective inhibitor of Phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme in inflammatory and immune responses. Understanding its cross-reactivity with other kinases is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics with minimal off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against various kinases, supported by experimental data and detailed protocols.
Kinase Inhibition Profile of this compound
This compound demonstrates significant selectivity for PI3Kγ over other Class I PI3K isoforms. The following table summarizes the inhibitory activity of this compound against key PI3K isoforms.
| Kinase Target | IC50 (µM) | Ki (µM) | Selectivity vs. PI3Kγ |
| PI3Kγ | 0.25 | 0.18 | - |
| PI3Kα | 4.5 | N/A | 18-fold |
| PI3Kβ | >20 | N/A | >80-fold |
| PI3Kδ | >20 | N/A | >80-fold |
N/A: Not Available
Experimental Protocols
The following are detailed methodologies for key experiments to determine the kinase selectivity of inhibitors like this compound.
In Vitro PI3Kγ Kinase Assay
This protocol describes a radiometric assay to determine the IC50 value of an inhibitor against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
This compound or other test inhibitors
-
Kinase Buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 1 mM DTT, 100 µM Na₃VO₄)
-
Phosphatidylinositol (PI) substrate
-
[γ-³³P]ATP
-
96-well plates
-
Phosphocellulose filter mats
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase buffer, PI substrate, and the diluted inhibitor.
-
Add the recombinant PI3Kγ enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 100 mM EDTA).
-
Spot the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Panel Screening (General Protocol)
This protocol outlines a general workflow for screening a compound against a large panel of protein kinases to determine its selectivity profile.
Materials:
-
A panel of purified, active recombinant kinases.
-
Specific peptide or protein substrates for each kinase.
-
Test compound (e.g., this compound).
-
Universal kinase assay buffer.
-
[γ-³³P]ATP or a non-radioactive detection system (e.g., ADP-Glo™, Z'-LYTE™).
-
Multi-well plates (e.g., 384-well).
-
Appropriate detection instrumentation (scintillation counter, luminometer, or fluorescence reader).
Procedure:
-
Dispense the test compound at one or more concentrations into the wells of the multi-well plate.
-
Add the kinase/substrate mixture for each specific kinase to the appropriate wells.
-
Incubate to allow for compound binding to the kinases.
-
Initiate the kinase reactions by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Allow the reactions to proceed for a set time at a controlled temperature.
-
Stop the reactions and process for detection according to the chosen assay format (e.g., filtration and scintillation counting for radiometric assays, or addition of detection reagents for non-radiometric assays).
-
Measure the signal in each well.
-
Calculate the percent inhibition for the test compound against each kinase in the panel compared to a vehicle control.
-
Data is typically visualized as a percentage of control or through more advanced metrics like selectivity scores to provide a comprehensive overview of the compound's cross-reactivity.
Signaling Pathway Visualization
The following diagram illustrates the Class I PI3K signaling pathway, highlighting the position of PI3Kγ and other isoforms. This compound selectively inhibits the γ isoform, thereby blocking downstream signaling cascades in specific cellular contexts, primarily those mediated by G-protein coupled receptors (GPCRs).
Caption: PI3K Signaling Pathway and this compound's Target.
References
A Comparative Efficacy Analysis of AS-604850 and Wortmannin in PI3K Inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of PI3K pathway modulation, the selection of an appropriate inhibitor is a critical decision. This guide provides an objective comparison of two widely utilized phosphoinositide 3-kinase (PI3K) inhibitors: AS-604850 and wortmannin. We will delve into their distinct mechanisms of action, present a quantitative comparison of their inhibitory activities, and provide detailed experimental protocols for assessing their efficacy.
Mechanism of Action: A Tale of Two Inhibitors
This compound and wortmannin, while both targeting the PI3K family of enzymes, exhibit fundamentally different modes of inhibition. This compound is a selective and ATP-competitive inhibitor with a strong preference for the PI3Kγ isoform.[1][2] Its reversible binding to the ATP pocket of the enzyme makes it a valuable tool for studying the specific roles of PI3Kγ in various cellular processes.
In contrast, wortmannin is a fungal metabolite that acts as a non-specific, covalent inhibitor of PI3Ks.[3][4] It irreversibly binds to a lysine residue within the ATP-binding site of the catalytic subunit of PI3K, leading to a complete and lasting inactivation of the enzyme.[4] While highly potent, its lack of isoform specificity and potential for off-target effects at higher concentrations are important considerations for experimental design.
Quantitative Efficacy: A Head-to-Head Comparison
The inhibitory potency of this compound and wortmannin against various Class I PI3K isoforms is summarized in the table below. The data, compiled from multiple sources, highlights the isoform selectivity of this compound for PI3Kγ, whereas wortmannin demonstrates potent, pan-isoform inhibition.
| Inhibitor | PI3Kα (IC50) | PI3Kβ (IC50) | PI3Kγ (IC50) | PI3Kδ (IC50) | Ki (PI3Kγ) |
| This compound | 4.5 µM | >20 µM | 0.25 µM | >20 µM | 0.18 µM |
| Wortmannin | ~3-5 nM | ~3-5 nM | ~3-5 nM | ~3-5 nM | Not Applicable |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. Ki is the inhibition constant, another measure of potency.
Visualizing the PI3K Signaling Pathway and Inhibition
The following diagram illustrates the canonical PI3K signaling pathway and the points of inhibition for this compound and wortmannin.
Caption: PI3K signaling pathway and points of inhibition.
Experimental Protocols
To aid in the design of comparative studies, we provide detailed methodologies for key experiments used to evaluate the efficacy of PI3K inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the enzymatic activity of purified PI3K isoforms and their inhibition by test compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and wortmannin against specific PI3K isoforms.
Materials:
-
Purified recombinant PI3K isoforms (α, β, γ, δ)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2) vesicles
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound, wortmannin) dissolved in DMSO
-
96-well or 384-well plates
-
Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and wortmannin in DMSO.
-
Reaction Setup: In a microplate, combine the kinase buffer, purified PI3K enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Kinase Reaction Initiation: Start the reaction by adding the lipid substrate (PIP2) and ATP (radiolabeled or cold, depending on the detection method).
-
Incubation: Allow the kinase reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination: Stop the reaction using an appropriate stop solution (e.g., EDTA for chelating Mg²⁺).
-
Detection:
-
Radioactive method: Spot the reaction mixture onto a TLC plate to separate the phosphorylated product (PIP3) from unreacted ATP. Quantify the radioactivity of the PIP3 spot using a phosphorimager or by scintillation counting.
-
Non-radioactive method (ADP-Glo™): Add the ADP-Glo™ reagent to convert the ADP produced during the kinase reaction into a luminescent signal. Measure the luminescence using a microplate reader.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each compound.
Cell-Based Assay: Inhibition of AKT Phosphorylation
This assay assesses the ability of the inhibitors to block PI3K signaling in a cellular context by measuring the phosphorylation of a key downstream effector, AKT.
Objective: To determine the cellular potency of this compound and wortmannin in inhibiting the PI3K/AKT signaling pathway.
Materials:
-
Cell line of interest (e.g., a cell line with a constitutively active PI3K pathway or one that can be stimulated with a growth factor)
-
Cell culture medium and supplements
-
Test compounds (this compound, wortmannin) dissolved in DMSO
-
Growth factor or stimulus (if required)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473 or Thr308) and anti-total-AKT
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of this compound or wortmannin for a specified duration.
-
Stimulation (if applicable): If the cell line requires stimulation to activate the PI3K pathway, add the appropriate growth factor or stimulus for a short period before cell lysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Western Blotting or ELISA:
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with primary antibodies against phospho-AKT and total-AKT, followed by incubation with the appropriate secondary antibody. Visualize the protein bands using a chemiluminescence or fluorescence detection system.
-
ELISA: Use a sandwich ELISA kit specific for the detection of phospho-AKT and total-AKT according to the manufacturer's instructions.
-
-
Data Analysis: Quantify the band intensities (for Western blotting) or the absorbance/fluorescence signal (for ELISA). Normalize the phospho-AKT signal to the total-AKT signal for each sample. Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the cellular IC50.
Experimental Workflow for Comparative Efficacy Analysis
The following diagram outlines a logical workflow for comparing the efficacy of this compound and wortmannin.
Caption: A workflow for comparing PI3K inhibitor efficacy.
Conclusion
This guide provides a foundational comparison of this compound and wortmannin, two instrumental PI3K inhibitors. The key distinction lies in their selectivity and mechanism of action: this compound offers a targeted, reversible inhibition of PI3Kγ, making it ideal for dissecting the specific functions of this isoform. In contrast, wortmannin provides potent, irreversible, and broad-spectrum PI3K inhibition, which can be advantageous for achieving a comprehensive blockade of the pathway, albeit with a higher risk of off-target effects. The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the experimental context. The provided data and protocols serve as a valuable resource for researchers to make informed decisions and design robust experiments to investigate the multifaceted roles of the PI3K signaling pathway.
References
AS-604850: A Comparative Guide for a Selective PI3Kγ Inhibitor
This guide provides a comprehensive review of AS-604850, a selective, ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of this compound's performance against other PI3K inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the PI3Kγ Signaling Pathway
This compound exerts its effects by selectively inhibiting the p110γ catalytic subunit of Class IB PI3K. This class of PI3Ks is typically activated by G-protein-coupled receptors (GPCRs) and plays a crucial role in chemokine-stimulated chemotaxis and inflammatory responses, primarily in hematopoietic cells.[1] Inhibition of PI3Kγ blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 prevents the recruitment and activation of downstream effectors such as Akt (also known as Protein Kinase B, or PKB) and MAPKs, ultimately inhibiting cellular processes like chemotaxis, cell survival, and proliferation.[2]
Caption: PI3Kγ signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
In Vitro Potency and Selectivity
This compound is a potent inhibitor of PI3Kγ with an IC50 of 250 nM and a Ki of 0.18 µM.[2][3] It demonstrates significant selectivity for the γ isoform over other Class I PI3K isoforms.
| Inhibitor | Target Isoform(s) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| This compound | PI3Kγ | 4500[3] | >20000 | 250 | >20000 | |
| A66 | PI3Kα | - | - | - | - | |
| TGX-221 | PI3Kβ | - | - | - | - | |
| CAL-101 (Idelalisib) | PI3Kδ | - | - | - | - | |
| AS-605240 | PI3Kγ | ~210 | ~240 | 8 | ~240 | |
| PI-103 | Pan-PI3K, mTOR | 2 | 3 | 15 | 3 | |
| GDC-0941 | Pan-PI3K | ≤10 | - | 75 | - |
Note: Selectivity for this compound is reported as 18-fold over PI3Kα and over 30 to 80-fold over PI3Kβ and PI3Kδ.
Cellular Activity Comparison
This compound effectively inhibits downstream signaling and cellular functions in various cell types. Its primary action is observed in hematopoietic cells, consistent with the restricted expression of PI3Kγ.
| Inhibitor | Cell Line | Assay | Key Result | Concentration | Reference |
| This compound | RAW264 Macrophages | C5a-mediated PKB/Akt phosphorylation | Inhibition | IC50 = 10 µM | |
| This compound | Pik3cg+/+ Monocytes | MCP-1-mediated chemotaxis | Blocked | IC50 = 21 µM | |
| This compound | Pik3cg+/+ Monocytes | MCP-1-mediated PKB/Akt phosphorylation | Inhibition | Concentration-dependent | |
| This compound | PC-3 (Prostate Cancer) | Cell Proliferation (72h) | Negligible activity | 6.7 µM | |
| TGX-221 | PC-3 (Prostate Cancer) | Cell Proliferation (72h) | ~20% inhibition | 2.2 µM | |
| CAL-101 | Raji (B-cell Leukemia) | Cell Proliferation (72h) | Potent inhibition | 0.24 µM | |
| WJD008 (Pan-PI3K) | PC-3 (Prostate Cancer) | Cell Proliferation (72h) | >75% inhibition | 10 µM |
In Vivo Efficacy
This compound has demonstrated efficacy in animal models of inflammation and autoimmune disease.
| Animal Model | Dosing Regimen | Administration Route | Key Findings | Reference |
| RANTES-induced Peritonitis (Mouse) | Single dose | Oral | Reduced peritoneal neutrophil recruitment (ED50 = 42.4 mg/kg). | |
| Thioglycollate-induced Peritonitis (Mouse) | 10 mg/kg | Oral | 31% reduction in neutrophil recruitment. | |
| Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) | 7.5 mg/kg/day for 7 or 14 days | Subcutaneous | Significantly reduced EAE clinical scores, decreased macrophage and T-cell infiltration in the CNS, and increased myelination and axon numbers. |
Experimental Protocols
In Vitro PI3Kγ Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of compounds against PI3Kγ.
Caption: Workflow for a PI3Kγ in vitro kinase inhibition assay.
Methodology:
-
Incubation: 100 ng of human PI3Kγ is incubated at room temperature with this compound at various concentrations or DMSO (vehicle control).
-
Reaction Initiation: A kinase buffer is added. The final concentrations of key components include 10 mM MgCl₂, 1 mM DTT, 15 µM ATP (with γ[³³]ATP for detection), 18 µM Phosphatidylinositol (PtdIns), and 250 µM Phosphatidylserine (PtdSer).
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated product (PIP3) is quantified to determine the enzyme's activity and the compound's inhibitory effect.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol is used to assess the therapeutic potential of this compound in a mouse model of multiple sclerosis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling AS-604850
This document provides immediate safety, handling, and disposal protocols for AS-604850, a potent and selective PI3Kγ inhibitor. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and proper management of this chemical compound.
Immediate Safety and Handling Protocols
This compound is classified as an irritant and may cause sensitization by skin contact. All personnel must adhere to the following personal protective equipment (PPE) guidelines and handling procedures.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following table outlines the minimum required PPE.
| Equipment | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid form and preparing stock solutions. | To prevent inhalation of the powder. |
Handling Procedures
-
Preparation : All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation exposure.
-
Weighing : Use an analytical balance within the fume hood. Handle with care to avoid generating dust.
-
Dissolving : this compound is soluble in DMSO. Prepare stock solutions by dissolving the solid in fresh, anhydrous DMSO.
-
Aliquoting : To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use vials.
-
Spills : In case of a spill, decontaminate the area with an appropriate laboratory disinfectant. Absorb liquid spills with inert material (e.g., vermiculite, sand) and collect for proper disposal. For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Stability |
| Solid | -20°C | 2 years |
| 4°C | 3 years | |
| Stock Solution (in DMSO) | -20°C | 1 month |
| -80°C | 6 months |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all solid waste, including empty vials and contaminated consumables (e.g., pipette tips, gloves), in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste, including unused stock solutions and experimental media, in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal : All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocol: Inhibition of PI3K/Akt Signaling
This protocol provides a general method for treating cells with this compound to assess its inhibitory effect on the PI3K/Akt signaling pathway.
-
Cell Culture : Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Starvation (Optional) : To reduce basal signaling, serum-starve the cells for 4-24 hours prior to treatment, depending on the cell type.
-
Preparation of Working Solution : Dilute the this compound stock solution in serum-free or low-serum media to the desired final concentrations. It is recommended to perform a dose-response curve (e.g., 0.1, 1, 10, 25 µM).
-
Treatment : Remove the culture medium and add the media containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Stimulation : After a pre-incubation period with this compound (e.g., 1-2 hours), stimulate the cells with an appropriate agonist (e.g., growth factor, chemokine) to activate the PI3K pathway.
-
Lysis and Protein Analysis : Following stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting : Analyze the cell lysates by Western blotting to assess the phosphorylation status of key signaling proteins such as Akt (p-Akt Ser473), GSK3β (p-GSK3β Ser9), and ERK1/2 (p-ERK1/2 Thr202/Tyr204).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the this compound mechanism of action and the general experimental workflow.
Caption: this compound inhibits PI3Kγ, blocking the phosphorylation of PIP2 to PIP3.
Caption: General workflow for studying the effects of this compound on cell signaling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
